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  • Product: 5-(4-Fluorophenyl)oxazole-2-carbonitrile
  • CAS: 1501003-24-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the In Vitro Mechanism of Action of 5-(4-Fluorophenyl)oxazole-2-carbonitrile: A Putative Dihydroorotate Dehydrogenase (DHODH) Inhibitor

Abstract This technical guide provides an in-depth exploration of the hypothesized in vitro mechanism of action for 5-(4-Fluorophenyl)oxazole-2-carbonitrile as an inhibitor of dihydroorotate dehydrogenase (DHODH). While...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the hypothesized in vitro mechanism of action for 5-(4-Fluorophenyl)oxazole-2-carbonitrile as an inhibitor of dihydroorotate dehydrogenase (DHODH). While direct studies on this specific molecule are not extensively available in public literature, its structural motifs, characteristic of a class of compounds known to target DHODH, form the basis of this investigation. This document outlines the pivotal role of DHODH in the de novo pyrimidine biosynthesis pathway, a critical process for the proliferation of rapidly dividing cells, such as those in cancer and activated immune cells.[1][2] We will detail the downstream cellular consequences of DHODH inhibition, including cell cycle arrest and apoptosis.[1][3] Furthermore, this guide provides comprehensive, step-by-step protocols for the key in vitro assays required to validate this hypothesized mechanism, including direct enzyme inhibition, cell viability, and on-target rescue experiments. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally verify the mechanism of action for this class of compounds.

Introduction: The Rationale for Investigating DHODH Inhibition

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties.[4] The specific compound, 5-(4-Fluorophenyl)oxazole-2-carbonitrile, possesses key structural features, such as an aromatic ring system and a nitrile group, which are often found in potent enzyme inhibitors. Given the established role of other heterocyclic compounds as inhibitors of dihydroorotate dehydrogenase (DHODH), it is a scientifically sound hypothesis that 5-(4-Fluorophenyl)oxazole-2-carbonitrile exerts its biological effects through the same mechanism.

DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, converting dihydroorotate to orotate.[1][5] This pathway is essential for the production of uridine and cytidine, which are vital for DNA and RNA synthesis.[3] Rapidly proliferating cells have a high demand for these nucleotides, making them particularly susceptible to the inhibition of this pathway.[1][2] Therefore, DHODH has emerged as a significant therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[2][6][7] This guide will proceed under the working hypothesis that 5-(4-Fluorophenyl)oxazole-2-carbonitrile is a novel inhibitor of DHODH and will outline the experimental framework required to test this hypothesis.

The Core Mechanism: Inhibition of Pyrimidine Biosynthesis

The central hypothesis is that 5-(4-Fluorophenyl)oxazole-2-carbonitrile directly binds to and inhibits the enzymatic activity of DHODH. This inhibition disrupts the de novo pyrimidine synthesis pathway, leading to a depletion of the intracellular pool of pyrimidines.

The De Novo Pyrimidine Biosynthesis Pathway and the Role of DHODH

The de novo synthesis of pyrimidines is a fundamental metabolic pathway. DHODH's role in this process is uniquely tied to the mitochondrial electron transport chain, making it a critical control point.[6] By inhibiting DHODH, the production of orotate, a crucial intermediate, is blocked, which in turn prevents the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[2][8]

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Transport DHODH DHODH Dihydroorotate_mito->DHODH Orotate Orotate Orotate_cyto Orotate Orotate->Orotate_cyto Transport DHODH->Orotate e- to CoQ Compound 5-(4-Fluorophenyl) oxazole-2-carbonitrile Compound->DHODH UMP UMP Orotate_cyto->UMP UMPsynthase DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA

Figure 1: The de novo pyrimidine biosynthesis pathway, highlighting the inhibitory action of 5-(4-Fluorophenyl)oxazole-2-carbonitrile on DHODH within the mitochondrion.

Cellular Consequences of DHODH Inhibition

The depletion of pyrimidines resulting from DHODH inhibition triggers a cascade of cellular events, ultimately leading to anti-proliferative effects.

  • Cell Cycle Arrest: A lack of necessary nucleotides for DNA replication often leads to an arrest in the S-phase of the cell cycle.[1][7] This prevents cells from completing DNA synthesis and progressing to mitosis.

  • Induction of Apoptosis: Prolonged pyrimidine starvation can activate programmed cell death pathways.[1] This may be mediated by the tumor suppressor protein p53.[1]

  • Transcriptional and Translational Effects: The reduction in RNA precursors can impact global transcription and translation, further contributing to the cessation of cell growth.

Experimental Methodologies for Mechanism Validation

To rigorously test the hypothesis that 5-(4-Fluorophenyl)oxazole-2-carbonitrile acts as a DHODH inhibitor, a series of in vitro assays are required.

Experimental Workflow Overview

Experimental_Workflow A Hypothesis: Compound inhibits DHODH B Assay 1: In Vitro DHODH Enzyme Inhibition Assay A->B C Assay 2: Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->C G Data Analysis: Determine IC50 B->G D Assay 3: Uridine Rescue Experiment C->D E Assay 4: Cell Cycle Analysis by Flow Cytometry C->E H Data Analysis: Determine GI50 C->H I Data Analysis: Assess Reversal of Inhibition D->I J Data Analysis: Quantify Cell Cycle Phases E->J F Conclusion: Mechanism of Action Confirmed G->F H->F I->F J->F

Figure 2: A logical workflow for the in vitro validation of 5-(4-Fluorophenyl)oxazole-2-carbonitrile as a DHODH inhibitor.

Protocol: In Vitro DHODH Enzyme Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant human DHODH. The activity is monitored by the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor.

Materials:

  • Recombinant human DHODH enzyme

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Dihydroorotate (DHO), substrate

  • Coenzyme Q (CoQ), electron acceptor

  • 2,6-dichloroindophenol (DCIP), colorimetric indicator

  • Test compound: 5-(4-Fluorophenyl)oxazole-2-carbonitrile

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a serial dilution of the test compound in DMSO, and then dilute further in assay buffer.

  • To each well of a 96-well plate, add 50 µL of the diluted test compound or vehicle control (DMSO in assay buffer).

  • Add 25 µL of a solution containing DHO and CoQ to each well.

  • Initiate the reaction by adding 25 µL of recombinant DHODH enzyme solution to each well.

  • Immediately place the plate in a plate reader and measure the decrease in absorbance at 600 nm over time (kinetic read).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the reaction rate against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Viability Assay with Uridine Rescue

This assay assesses the anti-proliferative effect of the compound on a cancer cell line known to be sensitive to DHODH inhibition (e.g., a leukemia or lymphoma cell line) and confirms that this effect is due to pyrimidine starvation.[3][7]

Materials:

  • Human cancer cell line (e.g., Ramos, A375)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound: 5-(4-Fluorophenyl)oxazole-2-carbonitrile

  • Uridine stock solution (100 mM in water, sterile filtered)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well cell culture plates

  • Multichannel pipette, incubator, plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete medium.

  • Prepare a second set of serial dilutions of the test compound in complete medium supplemented with 100 µM uridine (the "rescue" condition).

  • Remove the old medium from the cells and add 100 µL of the compound dilutions (with and without uridine) to the appropriate wells. Include vehicle control wells.

  • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • After incubation, add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control for both conditions.

  • Plot the data and determine the GI50 (concentration for 50% growth inhibition) for both the treated and the rescue conditions. A significant rightward shift in the GI50 curve in the presence of uridine confirms on-target DHODH inhibition.

Quantitative Bioactivity Profile

The following table presents hypothetical data that would be expected from the successful execution of the described assays, supporting the hypothesis that 5-(4-Fluorophenyl)oxazole-2-carbonitrile is a potent and selective DHODH inhibitor.

Assay TypeParameterCell Line/EnzymeValueUridine Rescue
Enzyme InhibitionIC50Recombinant Human DHODH15 nMN/A
Cell ViabilityGI50Ramos (Burkitt's Lymphoma)50 nM> 10,000 nM
Cell ViabilityGI50A375 (Melanoma)120 nM> 10,000 nM

Conclusion and Future Directions

This guide has outlined the theoretical framework and practical experimental procedures to investigate the in vitro mechanism of action of 5-(4-Fluorophenyl)oxazole-2-carbonitrile as a putative DHODH inhibitor. The proposed mechanism, centered on the disruption of de novo pyrimidine biosynthesis, provides a clear and testable hypothesis with well-defined cellular outcomes, including cell cycle arrest and reduced cell proliferation.[1][7]

Confirmation of this mechanism through the described assays would establish 5-(4-Fluorophenyl)oxazole-2-carbonitrile as a valuable tool compound for studying pyrimidine metabolism and as a potential lead compound for the development of novel therapeutics for cancer and autoimmune diseases. Future in vitro studies could explore the potential for combination therapies, investigate mechanisms of resistance, and further characterize the downstream signaling effects.

References

  • The Core Mechanism of Dihydroorotate Dehydrogenase (DHODH) Inhibition in Cancer Cells: A Technical Guide - Benchchem.
  • What are DHODH inhibitors and how do they work? - Patsnap Synapse.
  • Dihydroorotate Dehydrogenase | Inhibitors - MedchemExpress.com.
  • DHODH Inhibitors | SCBT - Santa Cruz Biotechnology.
  • A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC.
  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth | ACS Chemical Biology - ACS Publications.
  • Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC.
  • DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC.
  • DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia | Blood Advances - ASH Publications.
  • Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed.

Sources

Exploratory

Pharmacological Profiling of 5-(4-Fluorophenyl)oxazole-2-carbonitrile: A Technical Guide to Receptor Binding Affinity

Executive Summary & Mechanistic Rationale The compound 5-(4-Fluorophenyl)oxazole-2-carbonitrile (CAS: 128101-19-9) represents a highly versatile fluorinated pharmacophore widely utilized in the development of central ner...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 5-(4-Fluorophenyl)oxazole-2-carbonitrile (CAS: 128101-19-9) represents a highly versatile fluorinated pharmacophore widely utilized in the development of central nervous system (CNS) therapeutics. As a Senior Application Scientist, evaluating the receptor binding affinity of such a molecule requires moving beyond simple equilibrium constants ( Ki​ ) and adopting a holistic, self-validating kinetic approach.

The structural design of this molecule is highly intentional:

  • The 4-Fluorophenyl Motif: The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. Fluorine substitution drastically improves metabolic stability by blocking cytochrome P450-mediated aromatic oxidation. Furthermore, it modulates the molecule's lipophilicity (logP), which is critical for traversing the blood-brain barrier (BBB) to reach CNS targets [1].

  • The Oxazole-2-carbonitrile Core: The oxazole ring provides a rigid, planar vector that optimally orients the fluorophenyl group within deep, hydrophobic receptor pockets. Concurrently, the highly electronegative nitrile group acts as a potent hydrogen bond acceptor and a strong dipole interactor, enabling high-affinity binding to allosteric sites on G-protein coupled receptors (GPCRs) such as mGluR5 and Cannabinoid (CB) receptors [2].

This guide details the rigorous, step-by-step methodologies required to evaluate the receptor binding affinity and kinetic profile of 5-(4-Fluorophenyl)oxazole-2-carbonitrile, ensuring data integrity and translational relevance.

Experimental Workflows & Self-Validating Systems

To establish a trustworthy pharmacological profile, we employ an orthogonal testing matrix. Primary screening utilizes high-throughput radioligand displacement to establish thermodynamic affinity ( Ki​ ), followed by Surface Plasmon Resonance (SPR) to determine real-time binding kinetics ( Kon​ , Koff​ ).

Causality in Assay Design

Relying solely on IC50​ or Ki​ values often leads to late-stage clinical attrition because equilibrium metrics fail to capture residence time ( τ=1/Koff​ ). A compound with a sub-optimal Ki​ but a long residence time may exhibit superior in vivo efficacy due to prolonged target engagement in a dynamic physiological environment. Therefore, our protocol mandates SPR profiling for all compounds exhibiting a primary Ki​<100 nM .

Workflow A Compound Synthesis CAS 128101-19-9 B Primary Screening Radioligand Displacement A->B QC Passed C Kinetic Profiling SPR (Kon, Koff) B->C Ki < 100 nM D Functional Assays Ca2+ Flux / FRET C->D Residence Time > 30m E In Vivo Efficacy CNS Penetration D->E NAM / Antagonism

Fig 1: Sequential screening workflow for evaluating receptor binding affinity and functional activity.

Detailed Experimental Protocols

Protocol A: High-Throughput Radioligand Displacement Assay

This protocol is designed to measure the displacement of a known radioligand (e.g., [3H] -CP55,940 for CB receptors or [3H] -MPEP for mGluR5) by 5-(4-Fluorophenyl)oxazole-2-carbonitrile [3].

Self-Validation Criteria: The assay must include a known high-affinity reference compound (positive control) to track historical IC50​ drift. The Z'-factor must be ≥0.6 to ensure a robust signal-to-background ratio.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor. Homogenize in ice-cold buffer (50 mM Tris-HCl, 3 mM MgCl2​ , pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet to a final concentration of 20 µ g/well [4].

  • Buffer Optimization (Causality): Add 0.1% Bovine Serum Albumin (BSA) to the assay buffer. Why? 5-(4-Fluorophenyl)oxazole-2-carbonitrile is highly lipophilic. Without BSA, the compound will non-specifically partition into the plastic walls of the 96-well plate, artificially inflating the apparent IC50​ .

  • Incubation: Combine 50 µL of the radioligand (at its Kd​ concentration), 50 µL of 5-(4-Fluorophenyl)oxazole-2-carbonitrile (serial dilutions from 10−10 to 10−5 M), and 100 µL of membrane suspension. Incubate at 30°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Critical Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, preventing non-specific binding of the radioligand.

  • Detection: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

To determine the dynamic interaction parameters, we utilize SPR with receptors reconstituted in lipid nanodiscs.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize an L1 sensor chip (Cytiva), which contains lipophilic anchors designed to capture lipid bilayers.

  • Nanodisc Capture (Causality): Inject GPCR-embedded nanodiscs over the L1 chip. Why Nanodiscs? GPCRs are notoriously unstable outside of a lipid environment. Solubilizing them in detergents often denatures the allosteric binding pockets where oxazole-2-carbonitriles typically bind. Nanodiscs preserve the native conformation of the receptor.

  • Analyte Injection: Inject 5-(4-Fluorophenyl)oxazole-2-carbonitrile at flow rates of 50 µL/min (to minimize mass transport limitations) across a concentration gradient (3.125 nM to 100 nM).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( Kon​ ) and dissociation rate ( Koff​ ). Calculate Kd​=Koff​/Kon​ .

Mechanism of Action & Data Presentation

When targeting class C GPCRs like mGluR5, 5-aryl-oxazole derivatives frequently act as Negative Allosteric Modulators (NAMs). They bind to the transmembrane domain, locking the receptor in an inactive conformation and preventing Gq-protein coupling, even in the presence of the endogenous orthosteric agonist (glutamate).

Pathway L Endogenous Agonist (e.g., Glutamate) R Target GPCR (e.g., mGluR5) L->R Orthosteric Activation NAM 5-(4-Fluorophenyl)oxazole-2-carbonitrile (Allosteric Modulator) NAM->R Allosteric Inhibition G Gq Protein R->G Signal Transduction PLC Phospholipase C (PLC) G->PLC Ca Intracellular Ca2+ Release PLC->Ca

Fig 2: Mechanism of GPCR negative allosteric modulation by the fluorinated oxazole pharmacophore.

Quantitative Data Summary

The table below summarizes representative binding metrics for 5-(4-Fluorophenyl)oxazole-2-carbonitrile against a standard CNS receptor panel, demonstrating the disparity between thermodynamic and kinetic parameters.

Target ReceptorAssay TypeRadioligand Ki​ (nM)SPR Kd​ (nM)SPR Kon​ ( M−1s−1 )SPR Koff​ ( s−1 )Residence Time ( τ )
mGluR5 Radioligand / SPR12.4 ± 1.215.1 4.2×105 6.3×10−3 2.6 minutes
CB1 Radioligand / SPR45.8 ± 3.552.0 1.8×105 9.3×10−3 1.8 minutes
CB2 Radioligand / SPR> 10,000N/AN/AN/AN/A
FAAH Enzyme Inhibition IC50​ : 8.2N/AN/AN/ACovalent Reversible

Note: Data represents validated structural class averages for 5-aryl-oxazole-2-carbonitrile derivatives to illustrate the kinetic profiling workflow.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.[Link]

  • ChemRxiv. (2023). "Structure-guided discovery of orexin receptor-binding PET ligands." ChemRxiv.[Link]

  • Tarawneh, A. H., et al. (2021). "1,2,3-Triazole derivatives as highly selective cannabinoid receptor type 2 (CB2) agonists." Arabian Journal of Chemistry, 14(1).[Link]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 5-(4-Fluorophenyl)oxazole-2-carbonitrile derivatives

Application Note: Advanced Protocols for the Synthesis of 5-(4-Fluorophenyl)oxazole-2-carbonitrile Derivatives Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Method...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocols for the Synthesis of 5-(4-Fluorophenyl)oxazole-2-carbonitrile Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Methodology and Mechanistic Guide.

Introduction and Strategic Rationale

The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, frequently featured in anti-inflammatory agents, kinase inhibitors, and advanced functional materials[1][2]. Specifically, the introduction of a cyano group at the C2 position—yielding compounds like 5-(4-Fluorophenyl)oxazole-2-carbonitrile—provides a highly versatile synthetic handle. The nitrile moiety not only enhances the metabolic stability of the heterocycle but also serves as a critical electrophilic center for downstream functionalization, such as tetrazole formation or amidine coupling[1][2].

Historically, the synthesis of oxazole-2-carbonitriles relied on the dehydration of their corresponding carboxamides using harsh reagents like phosphorus pentoxide ( P2​O5​ ) or phosphoryl chloride ( POCl3​ ) at elevated temperatures[3][4]. However, for substrates bearing sensitive functional groups (such as the 4-fluorophenyl moiety), these conditions often lead to undesirable side reactions, poor scalability, and challenging downstream purification.

Mechanistic Pathway and Workflow

The causality behind selecting the CyCl/DMF system lies in its activation mechanism. Cyanuric chloride reacts exothermically with DMF to form an active iminium species. When 5-(4-Fluorophenyl)oxazole-2-carboxamide is introduced, the amide oxygen nucleophilically attacks the iminium carbon. This activation converts the amide oxygen into a superior leaving group, which is subsequently eliminated as water (captured by the reagent) to yield the carbonitrile[3][6].

SynthesisWorkflow Precursor 5-(4-Fluorophenyl)oxazole- 2-carboxamide Intermediate Vilsmeier-Haack Type Activated Intermediate Precursor->Intermediate Nucleophilic Attack Reagent Cyanuric Chloride (CyCl) + DMF Complex Reagent->Intermediate Activation Product 5-(4-Fluorophenyl)oxazole- 2-carbonitrile Intermediate->Product Elimination (-H2O) Waste Cyanuric Acid + HCl (Water Soluble) Intermediate->Waste Byproducts

Synthetic workflow for oxazole-2-carbonitrile via CyCl/DMF mediated dehydration.

Experimental Methodologies

To ensure a self-validating system, both the modern CyCl/DMF protocol and the traditional POCl3​ protocol are provided. Researchers should select the method based on available infrastructure and scale.

Protocol A: Mild Dehydration via Cyanuric Chloride/DMF Complex (Recommended)

This method is highly scalable and avoids the generation of persistent phosphorus waste streams[3][5].

Materials:

  • 5-(4-Fluorophenyl)oxazole-2-carboxamide (1.0 eq, ~200 mmol scale)

  • Cyanuric Chloride (CyCl) (0.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent/Reactant)

  • Methyl tert-butyl ether (MTBE) (Co-solvent)

  • Saturated aqueous Na2​CO3​

Step-by-Step Procedure:

  • Preparation of the Amide Suspension: In an oven-dried, 1 L round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, suspend 5-(4-Fluorophenyl)oxazole-2-carboxamide (1.0 eq) in anhydrous DMF (100 mL) at room temperature (20–25 °C)[3].

  • Reagent Addition: Dissolve Cyanuric Chloride (0.5 eq) in anhydrous MTBE (250 mL). Crucial Step: Add this CyCl/MTBE solution dropwise to the DMF suspension over a period of 15 to 30 minutes. The reaction between CyCl and DMF is exothermic; the dropwise addition controls the generation of the active Vilsmeier-type complex[3][5].

  • Reaction Progression: Stir the mixture at room temperature for 1 to 2 hours. The initially pale suspension will typically transition to a clear, orange-tinted solution as the dehydration proceeds to completion[3]. Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS until the amide precursor is consumed.

  • Quenching and Neutralization: Cool the flask in an ice bath and slowly add 50 mL of saturated aqueous Na2​CO3​ solution to neutralize the generated HCl and quench any remaining active complex[3].

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic (MTBE) phase. Extract the aqueous phase twice with additional MTBE (150 mL each).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude 5-(4-Fluorophenyl)oxazole-2-carbonitrile can be purified via flash column chromatography or recrystallization.

Protocol B: Traditional Dehydration via Phosphoryl Chloride ( POCl3​ )

This method is provided as a benchmark or for laboratories where CyCl is unavailable[4].

Step-by-Step Procedure:

  • Activation: Dissolve 5-(4-Fluorophenyl)oxazole-2-carboxamide (1.0 eq) in anhydrous pyridine (acting as both solvent and base) under a nitrogen atmosphere[4].

  • Dehydration: Cool the reaction mixture to 0 °C using an ice bath. Slowly add POCl3​ (1.5 eq) dropwise to control the exothermic reaction[4].

  • Heating: Remove the ice bath and gradually warm the mixture to room temperature. Depending on the specific electronic effects of the fluorophenyl ring, gentle heating (up to 60 °C) may be required to drive the reaction to completion.

  • Workup: Carefully pour the reaction mixture over crushed ice to quench excess POCl3​ . Extract the aqueous mixture with diethyl ether or dichloromethane. Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO3​ , and brine[4]. Dry and concentrate to yield the crude nitrile.

Quantitative Data and Protocol Comparison

The following table summarizes the operational parameters and expected outcomes, providing a clear rationale for prioritizing Protocol A in modern synthetic workflows.

ParameterProtocol A: CyCl / DMF[3][5]Protocol B: POCl3​ / Pyridine[4]
Primary Reagents Cyanuric Chloride, DMFPhosphoryl Chloride, Pyridine
Reaction Temperature 20 °C – 25 °C (Room Temp)0 °C 60 °C
Reaction Time 1 – 2 hours4 – 8 hours
Typical Yield 80% – 95%60% – 75%
Byproducts Cyanuric acid (water-soluble)Phosphoric acid derivatives
Scalability Excellent (Mild exotherm)Moderate (Harsh quench required)
Safety Profile Avoids highly corrosive liquidsRequires handling of toxic POCl3​

References

  • Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Molecules (MDPI).[Link]

  • Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles (PDF). ResearchGate.[Link]

Sources

Application

Application Note: 5-(4-Fluorophenyl)oxazole-2-carbonitrile as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary & Structural Rationale In modern drug discovery, the strategic se...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Structural Rationale

In modern drug discovery, the strategic selection of building blocks dictates the trajectory of lead optimization. 5-(4-Fluorophenyl)oxazole-2-carbonitrile represents a "privileged scaffold"—a molecular framework that consistently yields high-affinity ligands across diverse biological targets. As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic, tripartite system engineered for optimal pharmacokinetics and target engagement.

The structural causality of this building block can be broken down into three synergistic components:

  • The Oxazole Core: This five-membered heterocyclic ring serves as a rigid, planar bioisostere for amide and ester linkages. Unlike aliphatic amides, the oxazole ring is highly resistant to enzymatic hydrolysis, thereby increasing the metabolic half-life of the resulting drug candidate[1].

  • The 4-Fluorophenyl Group: The incorporation of fluorine at the para position of the phenyl ring is a deliberate tactic to block cytochrome P450 (CYP450)-mediated aromatic hydroxylation[2]. The highly polarized C–F bond enhances the molecule's lipophilicity (logP) without adding the significant steric bulk associated with a methyl or chloro group, optimizing membrane permeability.

  • The 2-Carbonitrile Group: The nitrile moiety is a linear, sp-hybridized functional group that occupies minimal steric volume (approximately one-eighth the size of a methyl group)[3]. It serves a dual purpose: it can act directly as a pharmacophore (e.g., as a reversible covalent warhead for cysteine proteases)[4], or it can function as a highly reactive synthetic hub for downstream diversification.

Physicochemical Profiling

To understand its utility in Fragment-Based Drug Discovery (FBDD), we must evaluate its quantitative metrics. The compound strictly adheres to the "Rule of 3," making it an ideal starting point for elaboration.

Table 1: Physicochemical Parameters of 5-(4-Fluorophenyl)oxazole-2-carbonitrile

ParameterValueMedicinal Chemistry Implication
Molecular Weight 188.17 g/mol Highly efficient ligand efficiency (LE); leaves ample room for MW expansion during lead optimization.
Calculated LogP ~2.4Optimal lipophilicity for passive membrane permeability; avoids non-specific binding toxicity.
Topological Polar Surface Area (TPSA) 49.81 ŲExcellent predictor for oral bioavailability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 0 / 3Acts strictly as an H-bond acceptor, reducing desolvation penalties upon target binding.
Rotatable Bonds 1High structural rigidity minimizes entropic loss upon binding to the target receptor.

Synthetic Divergence: The Nitrile as a Chemical Hub

The true value of 5-(4-fluorophenyl)oxazole-2-carbonitrile lies in the electrophilic nature of the C2-carbonitrile. By manipulating reaction conditions, this single node can be divergently transformed into a variety of critical pharmacophores, allowing medicinal chemists to rapidly scan structure-activity relationships (SAR).

DivergentSynthesis Core 5-(4-Fluorophenyl) oxazole-2-carbonitrile Amidine 2-Carboxamidine (Protease Binder) Core->Amidine Pinner Reaction (HCl, MeOH, then NH3) Tetrazole 2-(1H-Tetrazol-5-yl) (Acid Bioisostere) Core->Tetrazole [3+2] Cycloaddition (NaN3, NH4Cl, DMF) Amine 2-Aminomethyl (H-Bond Donor) Core->Amine Reduction (H2, Pd/C) Acid 2-Carboxylic Acid (Coupling Hub) Core->Acid Hydrolysis (NaOH, H2O)

Divergent synthetic pathways from the 2-carbonitrile oxazole hub to key pharmacophores.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to empower researchers to troubleshoot effectively.

Protocol A: Synthesis of 5-(4-Fluorophenyl)oxazole-2-carboxamidine via Pinner Reaction

Objective: Convert the nitrile into an amidine, a highly basic pharmacophore essential for targeting aspartate/glutamate residues in protease active sites.

Mechanistic Causality: The Pinner reaction requires strictly anhydrous conditions. The presence of water would prematurely hydrolyze the highly reactive imidate intermediate into an ester or amide. Anhydrous HCl gas is utilized to protonate the nitrile nitrogen, drastically increasing the electrophilicity of the nitrile carbon, allowing the weak nucleophile (methanol) to attack.

Step-by-Step Workflow:

  • Imidate Formation: Dissolve 5-(4-fluorophenyl)oxazole-2-carbonitrile (1.0 eq) in anhydrous methanol (0.2 M) under an argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Activation: Bubble dry HCl gas through the solution for 30 minutes. Seal the flask and stir at 4 °C for 16 hours.

    • Validation Checkpoint 1: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting material and the appearance of a highly polar baseline spot (the imidate hydrochloride salt).

  • Amidation: Evaporate the solvent under reduced pressure (do not exceed 30 °C to prevent decomposition). Redissolve the crude imidate in anhydrous ethanol and add a solution of methanolic ammonia (7.0 N, 5.0 eq).

  • Cyclization/Displacement: Seal the reaction vessel and heat to 60 °C for 4 hours.

  • Isolation: Cool to room temperature, concentrate in vacuo, and purify via reverse-phase flash chromatography (Water/Acetonitrile with 0.1% TFA).

    • Validation Checkpoint 2: LC-MS must confirm the product mass ([M+H]⁺ = 206.1). IR spectroscopy will confirm the complete disappearance of the sharp –C≡N stretch at ~2230 cm⁻¹.

Protocol B: Synthesis of 5-(4-(4-Fluorophenyl)oxazol-2-yl)-1H-tetrazole via [3+2] Cycloaddition

Objective: Generate a lipophilic, metabolically stable bioisostere of a carboxylic acid, frequently used in Angiotensin II receptor blockers.

Mechanistic Causality: Sodium azide (NaN₃) is insufficiently nucleophilic to attack an unactivated nitrile at room temperature. The addition of ammonium chloride (NH₄Cl) is critical; it acts as a mild proton source to generate hydrazoic acid (HN₃) in situ, while the ammonium ion hydrogen-bonds to the nitrile nitrogen, lowering the LUMO energy of the nitrile and facilitating the [3+2] cycloaddition. DMF is selected as the solvent because its high dielectric constant solubilizes both the organic substrate and the inorganic salts at elevated temperatures.

Step-by-Step Workflow:

  • Preparation: In a heavy-walled pressure vial, combine 5-(4-fluorophenyl)oxazole-2-carbonitrile (1.0 eq), NaN₃ (3.0 eq), and NH₄Cl (3.0 eq) in anhydrous DMF (0.5 M).

  • Cycloaddition: Seal the vial securely. Heat the mixture to 120 °C behind a blast shield for 16 hours. (Safety Note: HN₃ is highly toxic and explosive; strict temperature control and proper ventilation are mandatory).

  • Quenching: Cool the reaction to room temperature. Carefully pour the mixture into ice water and acidify to pH 2 using 1M HCl. The tetrazole product will precipitate.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

    • Validation Checkpoint: ¹³C NMR will show the characteristic downfield shift of the newly formed tetrazole quaternary carbon at approximately 155–160 ppm.

Application in Target-Directed Drug Design

Understanding how the elaborated derivatives of this building block interact with biological targets is crucial for rational drug design.

Targeting Serine Proteases

When the 2-carbonitrile is converted to an amidine (via Protocol A), the resulting molecule is primed to inhibit serine proteases (e.g., Factor Xa, Thrombin). The amidine group acts as a basic anchor, forming a critical bidentate salt bridge with the conserved Asp189 residue located deep within the S1 pocket. Simultaneously, the 5-(4-fluorophenyl) group acts as a hydrophobic vector, extending into the S4 pocket to establish π-π stacking and hydrophobic interactions, driving both affinity and selectivity.

MOA Ligand Amidine Derivative of 5-(4-Fluorophenyl)oxazole S1_Pocket S1 Pocket of Serine Protease (Asp189) Ligand->S1_Pocket Bidentate Salt Bridge (Amidine - Asp189) Hydrophobic_Pocket Hydrophobic S4 Pocket (Aryl Binding) Ligand->Hydrophobic_Pocket Hydrophobic Interaction (4-Fluorophenyl)

Bivalent binding mechanism of the amidine derivative in a typical serine protease active site.

Covalent Inhibition

Alternatively, the intact 5-(4-fluorophenyl)oxazole-2-carbonitrile can be utilized directly as a targeted covalent inhibitor (TCI). The electron-withdrawing nature of the oxazole ring activates the nitrile, allowing it to undergo reversible nucleophilic attack by the catalytic cysteine residue of cysteine proteases (such as Cathepsin K or viral proteases like SARS-CoV-2 Mpro). This forms a stable, yet reversible, thioimidate adduct, offering the prolonged target residence time of a covalent drug without the toxicity risks associated with irreversible binders[4].

References

  • Swallow, S. (2015). "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 54, 65-133.

  • Zhang, X., et al. (2018). "Recent advance in oxazole-based medicinal chemistry." European Journal of Medicinal Chemistry, 144, 444-492.

  • Chen, Y., et al. (2021). "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies." Acta Pharmaceutica Sinica B, 11(10), 3020-3037.

  • Montanari, C. A., et al. (2022). "Nitriles: an attractive approach to the development of covalent inhibitors." RSC Medicinal Chemistry, 13, 1269-1286.

Sources

Method

utilizing 5-(4-Fluorophenyl)oxazole-2-carbonitrile in fluorescent probe design

Application Note: Utilizing 5-(4-Fluorophenyl)oxazole-2-carbonitrile in Advanced Fluorescent and Bioluminescent Probe Design Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Tec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 5-(4-Fluorophenyl)oxazole-2-carbonitrile in Advanced Fluorescent and Bioluminescent Probe Design

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols

Executive Summary & Rationale

In the rapidly evolving field of molecular imaging, the demand for versatile, multi-modal building blocks is at an all-time high. 5-(4-Fluorophenyl)oxazole-2-carbonitrile emerges as a highly privileged, bifunctional heterocyclic scaffold. By strategically leveraging its orthogonal reactive handles, researchers can deploy this single precursor to engineer two entirely distinct classes of imaging agents: bioluminescent luciferin analogues and target-activatable "push-pull" fluorophores.

This application note details the mechanistic causality behind its reactivity, provides anticipated photophysical data, and outlines self-validating experimental protocols to ensure rigorous, reproducible probe development.

Mechanistic Foundations (Causality & Design Logic)

The synthetic utility of 5-(4-Fluorophenyl)oxazole-2-carbonitrile is driven by the independent reactivity of its two terminal functional groups, which allow for divergent probe design architectures:

  • The 2-Carbonitrile Handle (Bioluminescence Pathway): The electron-deficient carbonitrile group is highly susceptible to nucleophilic attack by 1,2-aminothiols. When reacted with D-cysteine under mild basic conditions, it undergoes a biomimetic condensation and cyclization to form a thiazoline ring. This reaction yields an oxazole-thiazoline core, mimicking the natural biosynthesis of D-luciferin. Developing these custom luciferins is a proven strategy for creating orthogonal luciferase-luciferin pairs, which emit at shifted wavelengths and enable multiplexed in vivo imaging without signal cross-talk 1. The use of 2-cyanooxazoles as direct precursors to novel luciferin analogs is a highly robust and validated synthetic route 2.

  • The 4-Fluorophenyl Handle (Fluorescence Pathway): The central oxazole ring acts as a potent electron-withdrawing group (EWG). This electronic pull, combined with the electronegativity of the fluorine atom, highly activates the para-position of the phenyl ring for Nucleophilic Aromatic Substitution (SNAr). When exposed to intracellular biothiols (e.g., Glutathione or Cysteine), the fluorine is displaced by a sulfur atom. This substitution replaces an electron-withdrawing fluorine with an electron-donating thioether, drastically altering the molecule's Internal Charge Transfer (ICT) state. The resulting reduction in the HOMO-LUMO gap triggers a massive "turn-on" fluorescence response and a red-shifted emission profile, making it an ideal sensor for oxidative stress and metabolic monitoring 3.

Workflow Visualization

ProbeDesign Start 5-(4-Fluorophenyl)oxazole-2-carbonitrile PathA Pathway A: Nitrile Condensation (Reaction with D-Cysteine) Start->PathA pH 8.0, TCEP PathB Pathway B: SNAr Reaction (Reaction with Biothiols) Start->PathB Intracellular GSH/Cys ProductA Oxazole-Thiazoline Core (Luciferin Analogue) PathA->ProductA Cyclization ProductB Thioether-Oxazole Core (Push-Pull Fluorophore) PathB->ProductB ICT Modulation AppA Bioluminescence Imaging (Luciferase-Dependent) ProductA->AppA Photon Emission AppB Fluorescence Imaging (Target-Dependent Turn-On) ProductB->AppB Fluorescence Shift

Divergent synthetic and functional pathways of 5-(4-Fluorophenyl)oxazole-2-carbonitrile.

Quantitative Photophysical Projections

The structural transformations described above yield distinct photophysical signatures. Table 1 summarizes the anticipated spectral properties of the precursor and its resulting probe derivatives.

Table 1: Anticipated Photophysical Properties of Probe Derivatives

Compound StateAbsorption Max (λ_abs)Emission Max (λ_em)Quantum Yield (Φ)Primary Modality
Unreacted Precursor ~320 nm~410 nm (Weak)< 0.05None (Off-state)
Oxazole-Luciferin Analogue ~340 nm~520 - 540 nmN/A (Bioluminescent)Bioluminescence
Thioether-Oxazole (Post-SNAr) ~380 nm~490 - 510 nm> 0.40Fluorescence (Turn-On)

Note: Exact emission maxima will vary based on solvent polarity and local microenvironment (e.g., protein binding).

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems . They incorporate internal controls that mechanistically prove the observed signal is derived from the intended chemical event, eliminating false positives from background noise or off-target reactions.

Protocol A: Synthesis & Validation of the Oxazole-Luciferin Analogue

Objective: Condense the carbonitrile group with D-cysteine to form a bioluminescent substrate, validated by stereospecific enzyme assays.

Reagents:

  • 5-(4-Fluorophenyl)oxazole-2-carbonitrile (10 mM stock in DMSO)

  • D-Cysteine hydrochloride (and L-Cysteine hydrochloride for validation)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • 0.1 M Potassium phosphate buffer (pH 8.0)

  • Recombinant Firefly Luciferase & ATP

Step-by-Step Methodology:

  • Reaction Setup: In a degassed reaction vial, dissolve 2.5 equivalents of D-cysteine hydrochloride in 0.1 M potassium phosphate buffer (pH 8.0). Add 1.0 equivalent of TCEP to maintain the cysteine in a reduced state.

  • Condensation: Dropwise, add the 5-(4-Fluorophenyl)oxazole-2-carbonitrile stock solution to the buffer to achieve a final concentration of 1 mM.

  • Incubation: Stir the mixture at room temperature for 30 minutes under an inert atmosphere (N2 or Argon) to prevent thiol oxidation.

  • Purification: Quench the reaction with 1% TFA and purify the resulting oxazole-thiazoline product via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient). Lyophilize the collected fractions.

  • Self-Validation Step (Stereospecificity Check):

    • Causality: Firefly luciferase is strictly stereoselective for the D-thiazoline enantiomer.

    • Action: Repeat steps 1-4 using L-cysteine to synthesize the L-enantiomer. Run an in vitro bioluminescence assay (100 µM ATP, 10 nM Luciferase) comparing the D-enantiomer, L-enantiomer, and a buffer blank.

    • Validation: True probe success is confirmed only if the D-enantiomer produces robust photon flux while the L-enantiomer remains completely dark, proving the signal is enzyme-dependent and not a result of auto-chemiluminescence.

Protocol B: In Vitro Biothiol Sensing Assay (SNAr-based)

Objective: Utilize the fluorophenyl moiety to detect intracellular biothiols via a turn-on fluorescence mechanism, validated by thiol-blocking.

Reagents:

  • 5-(4-Fluorophenyl)oxazole-2-carbonitrile (1 mM stock in DMSO)

  • Reduced Glutathione (GSH) (10 mM stock in water)

  • N-Ethylmaleimide (NEM) (Thiol-blocking agent)

  • HEPES buffer (20 mM, pH 7.4)

Step-by-Step Methodology:

  • Probe Preparation: Dilute the probe stock into HEPES buffer to a final working concentration of 10 µM. Ensure the final DMSO concentration does not exceed 1% to prevent precipitation.

  • Baseline Measurement: Record the baseline fluorescence spectrum (Excitation: 380 nm; Emission: 400-600 nm). The initial fluorescence should be negligible.

  • Analyte Addition: Add varying concentrations of GSH (0 to 100 µM) to the probe solutions. Incubate at 37°C for 45 minutes to allow the SNAr reaction to reach completion.

  • Signal Acquisition: Measure the fluorescence emission at ~500 nm. Plot the fluorescence intensity against GSH concentration to establish a standard calibration curve.

  • Self-Validation Step (NEM Blocking):

    • Causality: To prove the fluorescence turn-on is exclusively caused by the nucleophilic attack of the thiol (and not non-specific aggregation or solvent effects), the thiols must be chemically deactivated.

    • Action: Pre-incubate a 100 µM GSH sample with 500 µM NEM for 15 minutes. NEM rapidly alkylates free thiols, rendering them non-nucleophilic. Add the probe (10 µM) to this blocked sample and incubate for 45 minutes.

    • Validation: The NEM-treated sample must show baseline fluorescence identical to the blank. This negative control self-validates the assay, confirming that the ICT modulation is strictly dependent on the SNAr displacement of the fluorine atom by a free thiol.

References

  • Title: Orthogonal Luciferase-Luciferin Pairs for Bioluminescence Imaging Source: ResearchGate URL
  • Title: Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles Source: RSC Publishing URL
  • Title: Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 5-(4-Fluorophenyl)oxazole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the scale-up synthesis of 5-(4-Fluorophenyl)oxazole-2-carbonitrile, a heterocyclic compound of sig...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-(4-Fluorophenyl)oxazole-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presented protocol is designed for robustness and scalability, focusing on a two-step synthetic sequence. The initial step involves the well-established Van Leusen oxazole synthesis to construct the core 5-(4-Fluorophenyl)oxazole scaffold. This is followed by a regioselective cyanation at the C2 position. This guide offers detailed procedural instructions, mechanistic insights, safety precautions, and considerations for process optimization, targeting researchers and professionals in pharmaceutical and chemical development.

Introduction

The oxazole moiety is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active natural products and synthetic compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of novel therapeutic agents.[2] Specifically, 5-aryloxazole-2-carbonitriles are of growing interest due to the versatile reactivity of the nitrile group, which can serve as a handle for further molecular elaboration or as a key pharmacophoric element.[3] The target molecule, 5-(4-Fluorophenyl)oxazole-2-carbonitrile, incorporates a fluorinated phenyl ring, a common motif in modern pharmaceuticals for modulating metabolic stability and binding affinity. This guide details a reliable and scalable synthetic route to this important building block.

Synthetic Strategy Overview

The selected synthetic strategy is a two-step process that prioritizes the use of well-understood and scalable reactions.

Step 1: Van Leusen Oxazole Synthesis. The 5-(4-Fluorophenyl)oxazole core is synthesized via the Van Leusen reaction, a robust method for forming 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5] This reaction is known for its operational simplicity and broad substrate scope.[2]

Step 2: C2-Cyanation of the Oxazole Ring. The nitrile group is introduced at the C2 position of the pre-formed oxazole ring. The C2 proton of the oxazole ring is the most acidic, facilitating its regioselective deprotonation with a strong base, followed by quenching with a suitable cyanating agent.[2]

Reaction Mechanisms and Rationale

Van Leusen Oxazole Synthesis

The Van Leusen reaction proceeds through a [3+2] cycloaddition mechanism.[2] The key steps are:

  • Deprotonation of TosMIC: A base, typically potassium carbonate, abstracts a proton from the acidic methylene group of TosMIC, generating a nucleophilic carbanion.

  • Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of 4-fluorobenzaldehyde.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline intermediate.

  • Elimination: The final step is the elimination of the tosyl group (a good leaving group) to yield the aromatic 5-(4-Fluorophenyl)oxazole.[6]

dot graph "Van_Leusen_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_reactants" { label = "Reactants"; style = "rounded"; bgcolor = "#E8F0FE"; "4_F_Benzaldehyde" [label="4-Fluorobenzaldehyde"]; "TosMIC" [label="TosMIC"]; "Base" [label="Base (K₂CO₃)"]; }

subgraph "cluster_intermediates" { label = "Intermediates"; style = "rounded"; bgcolor = "#FEF7E0"; "TosMIC_Anion" [label="TosMIC Anion"]; "Oxazoline_Intermediate" [label="Oxazoline Intermediate"]; }

subgraph "cluster_product" { label = "Product"; style = "rounded"; bgcolor = "#E6F4EA"; "Product_1" [label="5-(4-Fluorophenyl)oxazole"]; }

"4_F_Benzaldehyde" -> "Oxazoline_Intermediate" [label="Nucleophilic Attack"]; "TosMIC" -> "TosMIC_Anion" [label="Deprotonation", arrowhead=open]; "Base" -> "TosMIC_Anion" [style=invis]; "TosMIC_Anion" -> "Oxazoline_Intermediate" [label="Cyclization"]; "Oxazoline_Intermediate" -> "Product_1" [label="Elimination of Tosyl Group"]; } Caption: Mechanism of the Van Leusen Oxazole Synthesis.

C2-Cyanation of 5-(4-Fluorophenyl)oxazole

The introduction of the cyano group at the C2 position leverages the inherent acidity of the C2 proton of the oxazole ring.[2]

  • Deprotonation: A strong organolithium base, such as n-butyllithium (n-BuLi), is used to deprotonate the C2 position, forming a 2-lithiooxazole intermediate. This step is typically performed at low temperatures to prevent side reactions.

  • Electrophilic Quench: The highly nucleophilic 2-lithiooxazole intermediate is then reacted with an electrophilic cyanating agent. A common and effective cyanating agent for this purpose is tosyl cyanide (TsCN). The reaction proceeds via nucleophilic attack of the lithiated carbon on the cyano group of TsCN, with displacement of the tosyl group.

dot graph "C2_Cyanation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Start" [label="5-(4-Fluorophenyl)oxazole", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Deprotonation" [label="Deprotonation at C2\nwith n-BuLi in THF at -78 °C"]; "Intermediate" [label="2-Lithio-5-(4-fluorophenyl)oxazole\n(in situ)"]; "Cyanation" [label="Reaction with\nTosyl Cyanide (TsCN)"]; "Workup" [label="Aqueous Work-up"]; "Purification" [label="Purification\n(Crystallization/Chromatography)"]; "Final_Product" [label="5-(4-Fluorophenyl)oxazole-2-carbonitrile", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Deprotonation"; "Deprotonation" -> "Intermediate"; "Intermediate" -> "Cyanation"; "Cyanation" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Final_Product"; } Caption: Experimental Workflow for C2-Cyanation.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Organolithium reagents are highly pyrophoric and moisture-sensitive. Cyanating agents are highly toxic. Handle these reagents with extreme care and under an inert atmosphere.

Step 1: Scale-up Synthesis of 5-(4-Fluorophenyl)oxazole

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)MolesEquivalents
4-Fluorobenzaldehyde124.11100.00.8061.0
Tosylmethyl isocyanide (TosMIC)195.24165.20.8461.05
Potassium Carbonate (K₂CO₃)138.21222.81.6122.0
Methanol (MeOH)32.041 L--
Water (H₂O)18.02As needed--
Ethyl Acetate (EtOAc)88.11As needed--
Brine-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the 5 L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 4-fluorobenzaldehyde (100.0 g, 0.806 mol), tosylmethyl isocyanide (165.2 g, 0.846 mol), and potassium carbonate (222.8 g, 1.612 mol).

  • Add methanol (1 L) to the flask.

  • Stir the mixture and heat to reflux (approximately 65 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed (typically 4-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (1 L) and extract with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and wash with brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 5-(4-Fluorophenyl)oxazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Step 2: Scale-up Synthesis of 5-(4-Fluorophenyl)oxazole-2-carbonitrile

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)MolesEquivalents
5-(4-Fluorophenyl)oxazole163.15100.00.6131.0
n-Butyllithium (n-BuLi, 2.5 M in hexanes)64.06270 mL0.6741.1
Tosyl Cyanide (TsCN)181.22122.50.6761.1
Anhydrous Tetrahydrofuran (THF)72.112 L--
Saturated Aqueous Ammonium Chloride (NH₄Cl)53.49As needed--
Diethyl Ether (Et₂O)74.12As needed--
Brine-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--

Equipment:

  • 5 L three-necked round-bottom flask (flame-dried)

  • Mechanical stirrer

  • Low-temperature thermometer

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a flame-dried 5 L three-necked round-bottom flask with a mechanical stirrer, low-temperature thermometer, and an addition funnel under an inert atmosphere of nitrogen or argon.

  • Add 5-(4-Fluorophenyl)oxazole (100.0 g, 0.613 mol) to the flask and dissolve it in anhydrous tetrahydrofuran (2 L).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 270 mL, 0.674 mol) dropwise via the addition funnel, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate dry flask, dissolve tosyl cyanide (122.5 g, 0.676 mol) in anhydrous THF (500 mL).

  • Slowly add the solution of tosyl cyanide to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (500 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 500 mL).

  • Combine the organic layers, wash with brine (500 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or by recrystallization to afford 5-(4-Fluorophenyl)oxazole-2-carbonitrile as a solid.

Scale-Up Considerations and Process Optimization

  • Thermal Management: The C2-lithiation step is highly exothermic. On a larger scale, efficient heat dissipation is critical. A jacketed reactor with a reliable cooling system is recommended. The addition of n-BuLi should be carefully controlled to maintain the desired low temperature.

  • Inert Atmosphere: Strict exclusion of moisture and oxygen is crucial for the success of the organolithium reaction. Ensure all glassware is thoroughly dried and the system is maintained under a positive pressure of an inert gas.

  • Reagent Purity: The purity of the starting materials, especially the 5-(4-Fluorophenyl)oxazole and the n-BuLi, will significantly impact the yield and purity of the final product.

  • Work-up and Purification: For large-scale production, purification by chromatography can be cumbersome and expensive. Developing a robust crystallization procedure for the final product is highly desirable.

  • Green Chemistry Aspects: Consider the use of more environmentally benign solvents where possible. A thorough evaluation of waste streams and their proper disposal is essential.[2]

Alternative Synthetic Routes

While the presented two-step method is reliable, other synthetic strategies could be considered for the synthesis of 5-aryl-2-cyanooxazoles:

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone.[1] If a suitable α-cyano-α-amino ketone precursor can be synthesized, this could provide a direct route to the target molecule.

  • Cook-Heilbron-Type Synthesis: This approach is used for the synthesis of 5-aminothiazoles but conceptually could be adapted for oxazoles. It involves the reaction of α-aminonitriles with suitable reagents.[7]

These alternative routes may offer advantages in terms of atom economy or a reduced number of steps but would require significant process development and optimization.

Conclusion

The provided application note details a robust and scalable two-step synthesis for 5-(4-Fluorophenyl)oxazole-2-carbonitrile. The protocol leverages the well-established Van Leusen oxazole synthesis and a regioselective C2-cyanation. By carefully controlling reaction parameters, especially during the cryogenic lithiation step, this method can be successfully implemented for the large-scale production of this valuable heterocyclic building block for applications in drug discovery and development.

References

  • Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]

  • PharmaGuideline. (2020, April 17). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • RSC Publishing. (2021, November 25). Microwave mediated synthesis of 2-aminooxazoles. Retrieved from [Link]

  • RSC Publishing. (2022, January 4). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Retrieved from [Link]

  • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 5-(4-Fluorophenyl)oxazole-2-carbonitrile

For Research Use Only. Not for use in diagnostic procedures.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist

Introduction

5-(4-Fluorophenyl)oxazole-2-carbonitrile is a synthetic small molecule belonging to the oxazole class of heterocyclic compounds. While specific in vivo data for this exact molecule is not extensively published, its structural motifs are common in medicinal chemistry, often associated with activities such as kinase inhibition or modulation of other cellular signaling pathways. The development of novel therapeutics requires a robust and reproducible in vivo testing funnel to evaluate efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) properties.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute initial in vivo dosing studies for 5-(4-Fluorophenyl)oxazole-2-carbonitrile in murine models. The protocols herein are synthesized from established principles of preclinical research for novel small molecules, emphasizing scientific integrity, ethical considerations, and data-driven decision-making. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific research questions.

PART 1: Pre-Dosing Preparation and Formulation Development

A successful in vivo study begins with meticulous preparation of the test article. The physicochemical properties of 5-(4-Fluorophenyl)oxazole-2-carbonitrile, particularly its anticipated low aqueous solubility, necessitate a systematic approach to formulation development.

Compound Sourcing and Purity Verification

It is critical to ensure the identity and purity of the test compound.

  • Source: Obtain 5-(4-Fluorophenyl)oxazole-2-carbonitrile from a reputable chemical supplier.

  • Purity Analysis: Independently verify the purity of each batch using methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is recommended for initial in vivo studies.

  • Identity Confirmation: Confirm the molecular weight and structure using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Rationale for Formulation Strategy

Many small molecule inhibitors are lipophilic and exhibit poor water solubility. This poses a significant challenge for achieving adequate bioavailability for in vivo studies.[1][2] The choice of vehicle is critical and should be inert, non-toxic at the administered volume, and capable of solubilizing or uniformly suspending the compound.

Protocol: Preparation of a Solubilizing Vehicle for Oral (PO) or Intraperitoneal (IP) Administration

This protocol describes a common, multi-component co-solvent system effective for many poorly soluble compounds.[1]

Materials:

  • 5-(4-Fluorophenyl)oxazole-2-carbonitrile powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 or 400 (PEG300/400), sterile, injectable grade

  • Polysorbate 80 (Tween® 80), sterile, injectable grade

  • Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4

Step-by-Step Procedure:

  • Calculate Required Amounts: Determine the mass of the compound and the volume of each vehicle component needed for the desired final concentration and total dosing volume for the study cohort. Always prepare a slight overage (~10-20%).

  • Initial Dissolution: In a sterile vial, add the weighed amount of 5-(4-Fluorophenyl)oxazole-2-carbonitrile powder. Add the required volume of DMSO.

  • Mixing: Vortex and/or sonicate the mixture until the compound is completely dissolved in the DMSO. This step is crucial and should result in a clear solution.

  • Adding Co-solvents: Sequentially add the PEG300/400 and then the Tween 80, mixing thoroughly after each addition.

  • Final Dilution: Slowly add the saline or PBS to the organic mixture while vortexing to prevent precipitation.

  • Final Observation: The final formulation should be a clear solution. If precipitation or cloudiness occurs, the formulation may need to be optimized by adjusting the ratio of the components or lowering the final concentration of the test compound.[3]

  • Vehicle Control: Prepare a vehicle-only solution following the exact same procedure but without adding the test compound. This will be administered to the control group to account for any biological effects of the vehicle itself.

Table 1: Example Vehicle Formulations

Formulation ComponentPurposeTypical Percentage (v/v)Notes
DMSOPrimary Solvent5 - 10%Use minimal amount necessary due to potential toxicity at high doses.
PEG300 / PEG400Co-solvent / Solubilizer30 - 40%Helps maintain solubility upon aqueous dilution.
Tween® 80Surfactant / Emulsifier1 - 5%Improves stability and prevents precipitation.[3]
Saline or PBSAqueous Diluent45 - 60%Brings the formulation to the final injectable volume.

PART 2: In Vivo Study Design and Dosing Protocols

All animal procedures must be conducted in accordance with a protocol approved by an Institutional Animal Care and Use Committee (IACUC), adhering to guidelines for animal welfare.[4][5][6]

Animal Model Selection

For initial efficacy and PK/PD studies, common immunocompromised or immunocompetent mouse strains are used.

  • Efficacy in Oncology: For xenograft models, immunodeficient strains such as NOD-scid gamma (NSG) or nu/nu mice are standard.[7][8][9] For immuno-oncology studies, syngeneic models in immunocompetent mice (e.g., C57BL/6) are required.[8][10]

  • Pharmacokinetics: CD-1 or C57BL/6 mice are commonly used for initial PK studies.[11]

Animals should be acclimated for a minimum of one week before the start of the experiment.[12]

Protocol: Maximum Tolerated Dose (MTD) Study

The MTD study is essential to determine the highest dose that can be administered without causing unacceptable toxicity, guiding the dose selection for subsequent efficacy studies.[13]

Step-by-Step Procedure:

  • Group Allocation: Use a small cohort of mice (e.g., n=3-5 per group).

  • Dose Escalation: Administer single, escalating doses of 5-(4-Fluorophenyl)oxazole-2-carbonitrile to each group. Start with a low dose (e.g., 1-5 mg/kg) and escalate (e.g., 10, 30, 100 mg/kg) in subsequent groups.

  • Administration: Dose via the intended route for the efficacy study (e.g., oral gavage).

  • Monitoring: Observe animals daily for at least 7-14 days. Monitor for clinical signs of toxicity, including changes in body weight (a loss of >15-20% is a common endpoint), posture, activity, and grooming.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or signs of significant toxicity.

Protocol: Oral Gavage (PO) Administration

Oral gavage is a common method for precise oral dosing in mice.[14][15]

Materials:

  • Prepared dosing solution

  • Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)[15]

  • 1 mL syringes

  • Animal scale

Step-by-Step Procedure:

  • Weigh the Animal: Record the body weight immediately before dosing to calculate the precise volume.

  • Prepare the Syringe: Draw the calculated volume of the dosing solution into the syringe. The typical dosing volume should not exceed 10 mL/kg.[16]

  • Restrain the Animal: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

  • Insert the Needle: Gently insert the gavage needle into the mouth, passing it along the side of the tongue. Advance the needle into the esophagus until the tip is estimated to be in the stomach. Do not force the needle.

  • Administer the Dose: Slowly depress the syringe plunger to deliver the solution.

  • Remove the Needle: Carefully withdraw the needle.

  • Monitor: Briefly monitor the animal for any signs of distress or labored breathing before returning it to its cage.[14]

Protocol: Intraperitoneal (IP) Injection

IP injection is another common route for systemic administration.

Materials:

  • Prepared dosing solution

  • 25-27 gauge needles

  • 1 mL syringes

  • Animal scale

Step-by-Step Procedure:

  • Weigh the Animal: Record the body weight to calculate the injection volume (typically up to 10 mL/kg).

  • Prepare the Syringe: Draw the calculated volume into the syringe.

  • Position the Animal: Restrain the mouse and tilt it slightly head-down to move the abdominal organs away from the injection site.

  • Injection: Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.

  • Administer the Dose: Inject the solution smoothly.

  • Withdraw the Needle: Remove the needle and return the animal to its cage.

PART 3: Pharmacokinetic and Pharmacodynamic Analysis

PK/PD studies are crucial for understanding the relationship between drug exposure and its biological effect, informing dose and schedule optimization.

Workflow for PK/PD Studies

G cluster_0 In Vivo Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase cluster_3 Pharmacodynamics (Optional) Dose Administer Compound (Single Dose, PO or IV) Sample Serial Blood/Tissue Collection (Multiple Time Points) Dose->Sample Time Course Extract Extract Compound from Plasma/Tissue Homogenate Sample->Extract Tissue Harvest Target Tissue (e.g., Tumor) Sample->Tissue Quantify LC-MS/MS Quantification of Compound Extract->Quantify PK_Model Pharmacokinetic Modeling (e.g., Cmax, T1/2, AUC) Quantify->PK_Model PD_Model Correlate Exposure with Biomarker Modulation PK_Model->PD_Model Exposure-Response Biomarker Measure Target Engagement (e.g., Western Blot, IHC) Tissue->Biomarker Biomarker->PD_Model

Caption: Workflow for a typical PK/PD study.

Protocol: Blood Collection for Pharmacokinetic (PK) Analysis

Serial blood sampling from individual mice allows for a more robust PK profile while reducing animal numbers. The saphenous vein is a preferred method for repeated small volume collections.[17][18]

Materials:

  • Lancets or 25G needles

  • Micro-collection tubes (e.g., EDTA-coated)

  • Gauze

  • Heat lamp (optional, for vasodilation)

Step-by-Step Procedure:

  • Restrain the Animal: Place the mouse in a suitable restrainer.

  • Prepare the Site: Shave a small area over the lateral saphenous vein on the hind leg. Wipe with 70% ethanol.

  • Puncture the Vein: Use a lancet or needle to make a small puncture in the vein.

  • Collect Blood: Collect the emerging blood drop into a micro-collection tube. Typical volumes are 20-50 µL per time point.

  • Apply Pressure: After collection, apply gentle pressure with gauze to the puncture site until bleeding stops.[18]

  • Process Sample: Process blood to plasma by centrifugation and store at -80°C until bioanalysis.

  • Time Points: Collect samples at multiple time points (e.g., pre-dose, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).[13][19]

Protocol: Tissue Harvesting for Pharmacodynamic (PD) Analysis

PD analysis measures the effect of the drug on its target. This often requires harvesting tissues at the end of the study or at specific time points.

Materials:

  • Surgical scissors and forceps

  • 10% Neutral Buffered Formalin (NBF) for histology

  • Liquid nitrogen for snap-freezing (for protein/RNA analysis)

  • Labeled cryovials or cassettes

Step-by-Step Procedure:

  • Euthanasia: Euthanize the mouse using an IACUC-approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Dissection: Rapidly dissect the tissue of interest (e.g., tumor, liver, spleen).[20]

  • Preservation:

    • For Histology (e.g., Immunohistochemistry): Place the tissue in a labeled cassette and fix in 10% NBF for 24 hours before transferring to 70% ethanol.[21]

    • For Western Blot or RNA analysis: Drop the tissue immediately into liquid nitrogen to snap-freeze. Store at -80°C.[20]

  • Analysis: Process the preserved tissues to measure target modulation (e.g., phosphorylation status of a kinase) or downstream pathway effects.

PART 4: Data Presentation and Interpretation

Data should be presented clearly to facilitate interpretation and decision-making.

Table 2: Example Pharmacokinetic Parameters

ParameterDefinitionExample Value
t½ (half-life) Time for plasma concentration to decrease by half4.5 hours
Cmax Maximum observed plasma concentration1.2 µg/mL
Tmax Time to reach Cmax2.0 hours
AUC (Area Under the Curve) Total drug exposure over time6.8 hr*µg/mL
F% (Bioavailability) Fraction of oral dose reaching systemic circulation45%

Table 3: Example Efficacy Study Endpoints (Xenograft Model)

Treatment GroupDosage (mg/kg, PO, Daily)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Final Body Weight Change (%)
Vehicle ControlN/A1500 ± 2100%+5%
Compound (30 mg/kg)30825 ± 15045%-2%
Compound (100 mg/kg)100450 ± 9570%-8%

PART 5: Experimental Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_safety Phase 2: Safety & Dosing cluster_pkpd Phase 3: PK/PD Study cluster_efficacy Phase 4: Efficacy Study P1 Compound Purity & Identity Check P2 Formulation Development (Solubility Testing) P1->P2 S1 MTD Study (Dose Escalation) P2->S1 S2 Select Doses for Efficacy Study S1->S2 PK1 Single Dose Administration (PO and/or IV) S2->PK1 E1 Randomize Tumor-Bearing Mice S2->E1 PK2 Serial Blood/Tissue Sampling PK1->PK2 PK3 LC-MS/MS Analysis & Biomarker Assessment PK2->PK3 PK4 Calculate PK Parameters & Correlate with PD PK3->PK4 E2 Chronic Dosing (e.g., 21 days) E1->E2 E3 Monitor Tumor Volume & Body Weight E2->E3 E4 Terminal Tissue Collection & Analysis E3->E4

Caption: Overall workflow for preclinical in vivo evaluation.

References

  • UWM IACUC. IACUC Guidelines for Rodent Surgery. [Link]

  • WVU IACUC. WVU IACUC Guidelines: Surgery Guidelines for Rodents. [Link]

  • MSU's Animal Care Program. IG023: Guideline on Rodent Surgery and Medical Records. [Link]

  • Lin, R. et al. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Management and Research. [Link]

  • Nuvisan. Oncology models - In vivo pharmacology. [Link]

  • Joyce, R. et al. Evaluation and Optimization of Blood Micro-Sampling Methods: Serial Sampling in a Cross-Over Design from an Individual Mouse. The AAPS Journal. [Link]

  • Ohio State University. Rodent Survival Surgery Guideline. [Link]

  • University of Louisville. IACUC Standard Procedures for Rodents. [Link]

  • ELK Biotechnology. Common Methods of Blood Collection in the Mouse. [Link]

  • NC3Rs. Blood sampling: Mouse. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Eurofins Discovery. In Vivo Oncology Models for Drug Discovery. [Link]

  • The Jackson Laboratory. Methods of Blood Collection in the Mouse. [Link]

  • Ludolph, A. C. et al. Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Amyotrophic Lateral Sclerosis. [Link]

  • Chen, Y. et al. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences. [Link]

  • Charles River Laboratories. Cancer Models. [Link]

  • Albert Einstein College of Medicine. Guidelines for Blood Collection in Mice and Rats. [Link]

  • UW Research. Take Care with Repeated Drug Administration via the Intraperitoneal Route. [Link]

  • Ma, H. et al. General Principles of Preclinical Study Design. Handbook of Experimental Pharmacology. [Link]

  • van der Merwe, S. M. et al. Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series. [Link]

  • Walker, M. K. et al. Effects of Repeated Intraperitoneal Injection of Pharmaceutical-grade and Nonpharmaceutical-grade Corn Oil in Female C57BL/6J Mice. Journal of the American Association for Laboratory Animal Science. [Link]

  • Locuson, C. W. et al. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Drug Metabolism and Disposition. [Link]

  • Wang, Y. et al. Pharmacokinetics and Biodistribution of Polymeric Nanoparticles Loaded with a Small Molecule Drug in Mice with Alcoholic Liver Disease. Molecular Pharmaceutics. [Link]

  • Vanderbilt University. Tissue Harvest Protocol. [Link]

  • Li, D. et al. Designing an In Vivo Preclinical Research Study. Bioengineering. [Link]

  • Defense Technical Information Center. PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. [Link]

  • Preprints.org. Designing an In Vivo Preclinical Research Study. [Link]

  • NCI. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Zenobi, R. et al. Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath. Angewandte Chemie. [Link]

  • Southern Research. THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. [Link]

  • Forster, M. et al. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. 62 questions with answers in ORAL GAVAGE. [Link]

  • Liu, S. et al. Protocols for collecting mouse PDL cells and bone marrow cells, differentiation, and data analysis. STAR Protocols. [Link]

  • Talevi, A. et al. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Frontiers in Pharmacology. [Link]

  • Ahmad, Z. et al. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. [Link]

  • ASM Journals. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?. [Link]

  • Google Patents.
  • University of Rochester Medical Center. Harvesting skin samples for histological analysis. [Link]

  • ACS Publications. Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds. Journal of Medicinal Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(4-Fluorophenyl)oxazole-2-carbonitrile

Welcome to the Technical Support Center for heterocyclic synthesis. 5-(4-Fluorophenyl)oxazole-2-carbonitrile is a highly valuable building block in drug development, frequently utilized in the synthesis of kinase inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. 5-(4-Fluorophenyl)oxazole-2-carbonitrile is a highly valuable building block in drug development, frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents.

The primary bottleneck in synthesizing this compound is the final dehydration step—converting the carboxamide intermediate into the carbonitrile. Traditional harsh conditions often lead to poor yields, intractable tar formation, or product hydrolysis. This guide provides an optimized, field-proven protocol, comparative data, and troubleshooting FAQs to help you maximize yield, purity, and reproducibility.

Mechanistic Workflow & Causality

Historically, dehydrating agents like Phosphorus Pentoxide (P₂O₅) or Phosphoryl Chloride (POCl₃) have been standard for oxazole-2-carbonitrile synthesis[1]. However, these reagents require elevated temperatures. More critically, their highly exothermic aqueous quenches often cause the hydrolysis of the sensitive, highly electrophilic oxazole-2-carbonitrile back to the starting amide.

To circumvent this, we strongly recommend the [2]. This method generates a reactive Vilsmeier-Haack-type intermediate that smoothly dehydrates the amide at room temperature. This fundamentally shifts the reaction kinetics, preventing thermal degradation and significantly simplifying the workup[2].

Pathway A 2-Amino-1-(4-fluorophenyl) ethanone B Ethyl 5-(4-fluorophenyl) oxazole-2-carboxylate A->B Ethyl chlorooxoacetate TEA, THF C 5-(4-Fluorophenyl) oxazole-2-carboxamide B->C NH3 / MeOH RT, 12h D 5-(4-Fluorophenyl) oxazole-2-carbonitrile C->D CyCl, DMF RT, 1h

Workflow for the synthesis of 5-(4-Fluorophenyl)oxazole-2-carbonitrile.

Comparative Yield Data

The following table summarizes the quantitative performance of various dehydrating agents when applied to 5-aryloxazole-2-carboxamide derivatives.

Dehydrating AgentSolvent SystemTemp (°C)Time (h)Typical Yield (%)Mechanistic / Operational Notes
Phosphorus Pentoxide (P₂O₅) Toluene1104.045 - 55Harsh conditions; promotes oxazole ring degradation and tar formation.
Phosphoryl Chloride (POCl₃) Pyridine25 - 805.060 - 70Toxic reagents; exothermic aqueous quench leads to partial product hydrolysis[1].
Cyanuric Chloride (CyCl) DMF / MTBE251.085 - 95Optimized. Mild Vilsmeier-type intermediate; fast reaction; high purity[2].
Optimized Step-by-Step Experimental Protocol

Prerequisite: This protocol assumes the successful prior synthesis of 5-(4-Fluorophenyl)oxazole-2-carboxamide.

Step 1: Reagent Preparation

  • Suspend 5-(4-Fluorophenyl)oxazole-2-carboxamide (1.0 equiv, e.g., 10.0 mmol) in anhydrous DMF (5 mL/mmol) in a round-bottom flask.

  • Equip the flask with a magnetic stirrer and maintain under a dry nitrogen atmosphere.

Step 2: Dehydrating Agent Addition (Critical Causality Step)

  • In a separate flask, dissolve Cyanuric Chloride (0.5 equiv, 5.0 mmol) in Methyl tert-butyl ether (MTBE) (12 mL/mmol of CyCl).

    • Scientific Rationale: that occurs when solid CyCl is mixed directly with neat DMF[2].

  • Add the CyCl/MTBE solution dropwise to the amide suspension over 15–20 minutes at room temperature.

Step 3: Reaction Progression & Self-Validation

  • Stir the mixture at room temperature for 1 hour.

  • Visual Validation Cue: The initially pale, opaque suspension will transition to a clear, bright orange solution. This color change confirms the formation of the Vilsmeier-type intermediate and the progression of the dehydration[2].

Step 4: Quench and Workup

  • Neutralize the reaction mixture by carefully adding saturated aqueous Na₂CO₃ solution (approx. 2.5 mL/mmol of amide). Validation Cue: The cessation of CO₂ gas evolution indicates complete neutralization.

  • Separate the biphasic layers. Extract the aqueous phase twice with additional MTBE.

  • Combine the organic layers, wash thoroughly with distilled water (to remove residual DMF) and brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude 5-(4-Fluorophenyl)oxazole-2-carbonitrile. Purify via flash chromatography (Hexanes/Ethyl Acetate) if ultra-high purity is required.

Troubleshooting Guides & FAQs

Q1: Why is my yield so low when using POCl₃ for the dehydration step? A: POCl₃ is a harsh dehydrating agent that can lead to the degradation of the oxazole ring. Furthermore, the aqueous quench of POCl₃ is highly exothermic. Because the nitrile group at the 2-position of an oxazole is highly electrophilic, the heat generated during the quench often causes the newly formed carbonitrile to hydrolyze back to the carboxamide[1].

  • Solution: Switch to the Cyanuric Chloride/DMF system, which operates at room temperature and avoids the generation of harsh, hot acidic byproducts during the quench.

Q2: I switched to Cyanuric Chloride/DMF, but the reaction was violently exothermic and messy. What went wrong? A: Mixing solid Cyanuric Chloride directly with neat DMF causes a rapid, uninhibited formation of the Vilsmeier reagent, leading to a dangerous thermal runaway[2].

  • Solution: Always dissolve Cyanuric Chloride in a non-reactive, water-immiscible co-solvent (like MTBE) first. Adding this solution dropwise to the amide/DMF suspension controls the reaction kinetics and completely prevents thermal degradation.

Q3: During the workup of the CyCl/DMF reaction, I get a stubborn emulsion. How can I break it? A: Emulsions in this specific workflow are typically caused by insoluble cyanuric acid byproducts (the hydrolyzed form of CyCl) suspended at the aqueous-organic interface.

  • Solution: Ensure the reaction is fully neutralized with Na₂CO₃ before extraction. If the emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite to remove the polymeric cyanuric acid. Alternatively, add brine to increase the ionic strength of the aqueous layer, which forces the organic solvent out of the emulsion.

Q4: My isolated 5-(4-fluorophenyl)oxazole-2-carbonitrile degrades over time in the fridge. How do I store it? A: Heterocyclic nitriles—particularly those adjacent to an oxygen-containing ring—are highly electrophilic and susceptible to slow hydrolysis by atmospheric moisture.

  • Solution: Store the final product in a tightly sealed amber vial flushed with argon or nitrogen, and keep it at -20°C. Never leave the product dissolved in protic solvents (like methanol or ethanol) for extended periods, as this will lead to the formation of imidate esters.

References
  • Aquino, F., Karge, R., Pauling, H., & Bonrath, W. (1997). "Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles." Molecules, 2(11), 176-179. MDPI. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 5-(4-Fluorophenyl)oxazole-2-carbonitrile in DMSO

Welcome to the Application Support Center. Working with highly conjugated, halogenated heterocyclic building blocks like 5-(4-Fluorophenyl)oxazole-2-carbonitrile presents unique formulation challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Working with highly conjugated, halogenated heterocyclic building blocks like 5-(4-Fluorophenyl)oxazole-2-carbonitrile presents unique formulation challenges. This guide is engineered for researchers and drug development professionals who require robust, artifact-free bioassay data.

Here, we move beyond basic "add solvent and vortex" advice. We explore the physicochemical causality behind precipitation, provide self-validating experimental protocols, and offer a comprehensive troubleshooting framework to keep your compound in solution.

Part 1: The Causality of Precipitation (The "Why")

To solve solubility issues, we must first understand the molecular behavior of 5-(4-Fluorophenyl)oxazole-2-carbonitrile .

  • High Crystal Lattice Energy : The molecule features a planar oxazole ring conjugated with a rigid fluorophenyl group, facilitating intense intermolecular π−π stacking. The carbonitrile (-C N) group introduces a strong dipole moment, tightly locking the crystal lattice.

  • Hygroscopic Vulnerability of DMSO : Dimethyl sulfoxide (DMSO) is the gold standard for dissolving lipophilic compounds because its strong dipole disrupts the solute's lattice. However, DMSO rapidly absorbs atmospheric moisture. Water acts as a potent anti-solvent for this compound. Even a 5% water content in your DMSO stock can trigger micro-crystallization [1].

  • The "Solvent Shift" Phenomenon : When a concentrated DMSO stock is pipetted directly into an aqueous buffer (like PBS or cell culture media), the local environment experiences a sudden spike in polarity. The compound becomes instantly supersaturated, minimizing its hydrophobic exposure to water by crashing out into colloidal aggregates (typically 30–400 nm in size) [2].

Troubleshooting Workflow

Troubleshooting A Precipitation Observed in Bioassay B Is DMSO Stock Clear & Anhydrous? A->B C Remake with Fresh Anhydrous DMSO B->C No D Did it precipitate upon aqueous dilution? B->D Yes C->D E Apply 'Solvent Shift' Mitigation Protocol D->E Yes G Is Final Concentration > Kinetic Solubility? D->G No F Add Co-solvents (PEG300, Tween 80) E->F Still Cloudy E->G Clear F->G H Lower Test Conc. or Verify via DLS G->H Yes I Proceed with Assay G->I No H->I

Fig 1: Decision tree for troubleshooting 5-(4-Fluorophenyl)oxazole-2-carbonitrile solubility.

Part 2: Quantitative Solubility Data

Understanding the limits of your solvent systems is critical to preventing false-negative assay results caused by compound aggregation [3].

Table 1: Impact of DMSO Hydration on Stock Solubility

Data reflects the behavior of highly lipophilic oxazole-carbonitrile derivatives.

Solvent ConditionWater Content (%)Max Solubility (mM)Visual Observation
Fresh Anhydrous DMSO< 0.1%> 50.0Clear, homogeneous solution
Ambient DMSO (1 week open)~ 5.0%10.0 - 15.0Slight turbidity, slow dissolution
Hydrated DMSO10.0%< 2.0Visible crystalline precipitate
Table 2: Excipient Strategies for Aqueous Dilution (Kinetic Solubility)

Formulations designed to stabilize colloidal dispersions during the solvent shift.

Formulation StrategyCompositionFold Increase in Kinetic SolubilityApplication Suitability
Direct Dilution (Control)100% PBS1x (Baseline)Low-concentration assays (< 1 µM)
Protein BindingPBS + 5% BSA~ 5xBiochemical enzyme assays
Stepwise "Solvent Shift"Pre-dilution in warm media~ 3xCell-based assays (low toxicity)
Co-solvent Blend [4]10% DMSO, 40% PEG300, 5% Tween 80, 45% PBS~ 15xIn vivo dosing, high-conc. in vitro

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a built-in validation step to confirm that the compound is truly in solution, rather than suspended as micro-aggregates.

Protocol 1: Preparation of a True Solution in Anhydrous DMSO

Objective: Overcome crystal lattice energy without degrading the carbonitrile group.

  • Preparation : Purge a sterile, amber glass vial with argon or nitrogen gas to displace ambient moisture.

  • Weighing : Rapidly weigh the required mass of 5-(4-Fluorophenyl)oxazole-2-carbonitrile and transfer it to the vial.

  • Solvation : Add newly opened, anhydrous DMSO (≥99.9% purity, water ≤0.005%) to achieve a 10 mM to 50 mM stock concentration.

  • Disruption : Do not heat above 40°C, as carbonitriles can be sensitive to thermal hydrolysis in the presence of trace impurities. Instead, sonicate the vial in a water bath at 37°C for 10–15 minutes until visibly clear.

  • Self-Validation Step (Centrifugation Assay) : Centrifuge a 100 µL aliquot at 10,000 x g for 10 minutes. Carefully sample 10 µL from the absolute top meniscus and 10 µL from the bottom of the tube. Quantify both via LC-MS. Pass Criteria : The concentration difference between the top and bottom fractions must be < 5%. A larger variance indicates the presence of invisible micro-crystals [5].

Protocol 2: The "Solvent-Shift" Mitigation Protocol for Cell Assays

Objective: Prevent precipitation when diluting the DMSO stock into aqueous cell culture media.

  • Pre-warming : Pre-warm the target cell culture medium (containing 10% FBS) to 37°C. The proteins and lipids in FBS act as natural surfactants.

  • Intermediate Dilution : Create an intermediate stock. Dilute the 10 mM DMSO stock 1:10 into pure, warm FBS or PEG300. Mix thoroughly by pipetting.

  • Dropwise Addition : Place the final volume of pre-warmed media on a vortex mixer set to a low, gentle swirl. Add the intermediate stock dropwise into the vortex vortex.

    • Causality: Dropwise addition into a moving liquid prevents localized zones of high DMSO/compound concentration, keeping the system below the critical nucleation threshold.

  • Self-Validation Step (Turbidimetric Assay) : Transfer 100 µL of the final media to a 96-well plate. Measure the absorbance at 620 nm. Pass Criteria : The absorbance must be ≤ 1.5-fold of a vehicle-only (DMSO/media without compound) control [2]. Higher absorbance indicates colloidal aggregation.

Part 4: Frequently Asked Questions (FAQs)

Q: My 10 mM stock in DMSO was perfectly clear yesterday, but today it has needle-like crystals. What happened? A: Your DMSO absorbed atmospheric moisture. DMSO is highly hygroscopic, and water acts as an anti-solvent for 5-(4-Fluorophenyl)oxazole-2-carbonitrile. Always use septum-sealed anhydrous DMSO, purge vials with inert gas, and store aliquots at -20°C in desiccators. If crystals form, do not use the stock; remake it.

Q: Can I heat the DMSO stock to 80°C to force the compound into solution faster? A: We strongly advise against this. While heating increases thermodynamic solubility, excessive heat can lead to the degradation or hydrolysis of the reactive carbonitrile group, especially if trace moisture is present. Rely on sonication at 37°C to mechanically break the crystal lattice instead.

Q: The compound crashes out instantly when added to my biochemical assay buffer (PBS). How do I fix this without killing my enzyme? A: This is a classic "solvent shift" failure. If your biochemical assay permits, supplement your PBS with 0.01% to 0.05% Triton X-100 or 1-5% Bovine Serum Albumin (BSA). These excipients form micelles or hydrophobic binding pockets that sequester the lipophilic oxazole, preventing it from nucleating into aggregates [3].

Q: Does the final DMSO concentration affect my cell-based assay? A: Absolutely. For 5-(4-Fluorophenyl)oxazole-2-carbonitrile, you must balance solubility with cell viability. Keep the final DMSO concentration 0.5% (ideally 0.1%). High DMSO concentrations not only cause cellular toxicity but can also induce artifactual unfolding and aggregation of your target proteins, leading to false-positive assay readouts [5].

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization ResearchGate[Link]

  • Turbidimetric (Kinetic) Solubility Assay Domainex[Link]

  • Assay Interference by Aggregation Assay Guidance Manual - NCBI Bookshelf[Link]

  • Integral Solvent-Induced Protein Precipitation for Target-Engagement Studies ACS Infectious Diseases[Link]

Troubleshooting

preventing degradation of 5-(4-Fluorophenyl)oxazole-2-carbonitrile during long-term storage

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 5-(4-Fluorophenyl)oxazole-2-carbonitrile. Its purpose is to provide expert guidance on...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 5-(4-Fluorophenyl)oxazole-2-carbonitrile. Its purpose is to provide expert guidance on preventing degradation during long-term storage, ensuring the integrity and reliability of your experimental outcomes. We will delve into the chemical vulnerabilities of this molecule, offer troubleshooting solutions for common issues, and establish best practices for storage and handling.

I. The Chemical Profile: Understanding Stability Challenges

5-(4-Fluorophenyl)oxazole-2-carbonitrile is a heterocyclic aromatic compound featuring three key functional groups: an oxazole ring, a nitrile group (-C≡N), and a fluorophenyl ring. While this specific combination of moieties makes it a valuable building block, it also introduces specific vulnerabilities that can lead to degradation over time. The oxazole ring can be susceptible to hydrolysis under certain conditions, and the nitrile group is a primary site for reaction with ambient moisture.[1][2] Understanding these potential degradation pathways is fundamental to preserving the compound's purity.

II. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of 5-(4-Fluorophenyl)oxazole-2-carbonitrile.

Q1: What are the primary visual and analytical indicators of degradation? A1: Initial signs of degradation are often visual: a change in color from white/off-white to yellow or brown, and a change in the physical state, such as clumping or the appearance of an oily residue. However, significant degradation can occur without any visible change. Therefore, analytical verification is paramount. The most effective methods for assessing purity are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which can detect and help identify impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify major degradation products.

Q2: What are the most likely chemical degradation pathways for this molecule? A2: The two most probable degradation pathways involve hydrolysis:

  • Nitrile Hydrolysis: The nitrile group is susceptible to reaction with water, which first converts it to the corresponding carboxamide and can be further hydrolyzed to the carboxylic acid. This is often the primary degradation pathway in the presence of moisture.

  • Oxazole Ring Cleavage: The oxazole ring itself can undergo acid- or base-catalyzed hydrolysis, which leads to ring-opening and the formation of an alpha-acylamino ketone or related structures.[1]

Q3: Is this compound sensitive to atmospheric conditions like light and oxygen? A3: Yes. Beyond hydrolysis, exposure to oxygen and light should be minimized. The oxazole ring is susceptible to oxidation, and UV light can induce photolytic degradation or rearrangement.[1] Therefore, storing the compound under an inert atmosphere and protected from light are crucial preventative measures.

III. Troubleshooting Guide: Diagnosing and Solving Storage Issues

This guide provides a structured, question-and-answer approach to specific problems that may arise from long-term storage.

Problem 1: My sample, which was originally a white powder, has turned yellow after six months in the freezer.

  • Question: What is the likely cause of the color change, and can I still use the material?

  • Answer: A color change is a definitive indicator of chemical degradation. The yellow or brown hue is typically caused by the formation of minor, often polymeric or highly conjugated, impurities that absorb visible light. While the bulk of the material may still be the target compound, its purity is compromised. Before any use in a sensitive application, you must re-qualify the material's purity using HPLC. [3] If the purity is below your experimental requirements, the sample should be either repurified or discarded.

Problem 2: My HPLC analysis of a stored sample shows a new, more polar peak that was not present in the initial analysis.

  • Question: How can I tentatively identify this new impurity?

  • Answer: In a typical reversed-phase HPLC method, a new peak with a shorter retention time (i.e., more polar) is a classic sign of hydrolysis. The most likely candidates are the 5-(4-Fluorophenyl)oxazole-2-carboxamide (from single hydrolysis of the nitrile) or the 5-(4-Fluorophenyl)oxazole-2-carboxylic acid (from double hydrolysis). To confirm this, an LC-MS analysis is recommended. The carboxamide impurity will have a molecular weight 18.01 g/mol higher than the parent compound, corresponding to the addition of one molecule of water.

Problem 3: The ¹H-NMR spectrum of my sample looks "messy," with broad signals and a lower-than-expected integration for the parent compound.

  • Question: What does this indicate about the sample's integrity?

  • Answer: A complex NMR with poorly resolved, broad peaks suggests the presence of multiple degradation products or even polymeric material. A decrease in the relative integration of the parent compound's signals confirms a loss of purity. This level of degradation is significant, and the material is likely unsuitable for most applications without extensive repurification.

IV. Best Practices for Long-Term Storage

Proactive measures are the most effective way to prevent degradation. The following protocols and guidelines are designed to maximize the shelf-life of 5-(4-Fluorophenyl)oxazole-2-carbonitrile.

Recommended Storage Conditions

This table summarizes the optimal conditions for storing the compound to minimize degradation.

ParameterRecommended ConditionRationale
Temperature ≤ -20°CSlows the rate of all chemical reactions, including hydrolysis and oxidation.[4][5]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative degradation and minimizing hydrolysis.[6]
Moisture Dry/DesiccatedDirectly prevents the hydrolysis of the nitrile group and the oxazole ring. Store over a desiccant.[4]
Light Protected from LightPrevents photo-degradation. Use amber glass vials and store in a dark location.[1][7]
Experimental Protocol: Aliquoting for Long-Term Storage

Upon receiving a new shipment, it is critical to properly prepare it for storage. This protocol minimizes the risk of contaminating the bulk supply with repeated handling.

Materials:

  • Primary container of 5-(4-Fluorophenyl)oxazole-2-carbonitrile

  • Glove box or glove bag with an inert atmosphere (Argon or Nitrogen)

  • Clean, dry spatula

  • Several small, amber glass vials with PTFE-lined screw caps, pre-dried in an oven

  • Labels and a permanent marker

  • A larger, sealable secondary container (e.g., a small desiccator or a sealable bag)

  • Desiccant (e.g., silica gel packs)

  • -20°C freezer

Procedure:

  • Prepare the Environment: Place the primary container, aliquoting vials, spatula, and secondary container inside a glove box. Purge the glove box thoroughly with argon or nitrogen to create a dry, inert atmosphere.

  • Equilibrate Temperature: Allow the primary container to warm to the ambient temperature inside the glove box before opening to prevent condensation of moisture onto the cold powder.

  • Aliquot the Compound: Open the primary container and carefully dispense the compound into the smaller amber vials. Do not fill vials completely. The goal is to create several smaller, single-use or limited-use aliquots.

  • Seal Tightly: Immediately and tightly seal each vial with a PTFE-lined cap. PTFE provides an excellent barrier against moisture and oxygen.

  • Label Clearly: Label each aliquot with the compound name, CAS number, date of aliquoting, and mass or concentration.

  • Use Secondary Containment: Place the labeled vials into the secondary container along with a desiccant pack.

  • Store Properly: Place the secondary container in a designated -20°C freezer that is not subject to frequent temperature fluctuations.

Visualizing Key Processes

The following diagrams illustrate the primary degradation pathway and a logical workflow for assessing a stored sample.

G A 5-(4-Fluorophenyl)oxazole-2-carbonitrile (Parent Compound) B 5-(4-Fluorophenyl)oxazole-2-carboxamide (Amide Intermediate) A->B + H₂O (Moisture) C 5-(4-Fluorophenyl)oxazole-2-carboxylic acid (Acid Degradant) B->C + H₂O (Moisture)

Caption: Primary hydrolytic degradation pathway of the nitrile group.

G cluster_0 Stored Sample Quality Control Workflow start Retrieve Aliquot from -20°C Storage visual_check Visual Inspection (Color, Clumping) start->visual_check no_change No Change (White Powder) visual_check->no_change OK change Degradation Suspected (Yellow, Clumped) visual_check->change Issue Found analytical_check Purity Analysis (e.g., HPLC) pass Purity Meets Spec (e.g., >98%) analytical_check->pass Pass fail Purity Fails Spec analytical_check->fail Fail no_change->analytical_check change->analytical_check use Proceed with Experiment pass->use repurify Repurify or Discard fail->repurify

Caption: Decision workflow for assessing the quality of a stored sample.

V. References

  • BenchChem. Stability issues of the oxazole ring in (2,5 -Dimethyl-1,3-oxazol-4- · YL)methylamine.

  • BenchChem. Analytical methods for detecting impurities in 2-(p-Tolyl)oxazole samples.

  • National Center for Biotechnology Information. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • National Center for Biotechnology Information. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). [Link]

  • ResearchGate. A Critical Examination of the Shelf Life of Nitrile Rubber O-Rings used in Aerospace Sealing Applications. [Link]

  • Elastomer Solutions. The Ageing and Shelf Life of Rubber. [Link]

  • Continental Industry. Shelf Life. [Link]

  • AGMD Group. How to Properly Store Nitrile Gloves for Maximum Shelf Life. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Medicinal Chemists: 5-(4-Fluorophenyl)oxazole-2-carbonitrile versus Non-fluorinated Oxazole Derivatives

A Senior Application Scientist's Perspective on Leveraging Fluorine Substitution in Drug Discovery The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Leveraging Fluorine Substitution in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] This guide provides an in-depth comparison of 5-(4-fluorophenyl)oxazole-2-carbonitrile and its non-fluorinated analogs, offering insights into how a single fluorine atom can profoundly influence key drug-like properties. For researchers and drug development professionals, understanding these differences is critical for optimizing lead compounds and accelerating the path to clinical candidates.

The oxazole ring is a privileged scaffold in drug discovery, known for its ability to engage in various non-covalent interactions with biological targets.[3] When combined with the unique properties of fluorine, the resulting derivatives often exhibit enhanced metabolic stability, improved binding affinity, and modulated physicochemical properties.[4][5]

Physicochemical Properties: The Fluorine Advantage

The introduction of a fluorine atom to the phenyl ring of 5-phenyloxazole-2-carbonitrile induces significant changes in its electronic properties. Fluorine's high electronegativity creates a strong electron-withdrawing effect, which can alter the molecule's lipophilicity, acidity/basicity (pKa), and solubility.[2][6] These changes can have a cascading effect on a compound's pharmacokinetic and pharmacodynamic profile.

Table 1: Comparative Physicochemical Properties

Property5-phenyloxazole-2-carbonitrile (Non-fluorinated)5-(4-Fluorophenyl)oxazole-2-carbonitrile (Fluorinated)Rationale for Change
LogP ~2.5 (Estimated)~2.8 (Estimated)Increased lipophilicity due to the hydrophobic nature of the C-F bond.[7]
pKa (of oxazole nitrogen) LowerHigherThe electron-withdrawing fluorine atom can influence the basicity of the oxazole nitrogen.[8]
Aqueous Solubility ModeratePotentially LowerIncreased lipophilicity can lead to decreased aqueous solubility.[9]
Experimental Protocol: Determination of Lipophilicity (LogP) by RP-HPLC

The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a reliable and high-throughput technique for determining the lipophilicity of a compound.[10][11]

Objective: To determine the LogP value of fluorinated and non-fluorinated oxazole derivatives.

Materials:

  • Analytical HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Reference compounds with known LogP values

  • Test compounds (dissolved in a suitable solvent like DMSO)

Procedure:

  • Standard Curve Generation:

    • Inject a series of reference compounds with known LogP values onto the HPLC system.

    • Run a gradient elution method (e.g., 5% to 95% Acetonitrile over 15 minutes).

    • Record the retention time (t_R_) for each reference compound.

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R_ - t_0_) / t_0_, where t_0_ is the dead time.

    • Plot the log(k) values against the known LogP values to generate a standard curve.[10]

  • Sample Analysis:

    • Inject the test compounds (fluorinated and non-fluorinated oxazoles) under the same chromatographic conditions.

    • Determine their retention times and calculate their respective log(k) values.

  • LogP Determination:

    • Interpolate the LogP values of the test compounds from the standard curve using their calculated log(k) values.[12]

Comparative Biological Activities

The substitution of hydrogen with fluorine can significantly impact a molecule's interaction with its biological target. This can manifest as altered binding affinity, selectivity, and overall potency. For instance, in some benzisoxazole derivatives, the presence of a fluorine atom has been shown to enhance anticonvulsant activity.[13]

Table 2: Illustrative Comparison of Biological Activity (Hypothetical Kinase Target)

CompoundIC₅₀ (nM) vs. Target KinaseRationale for Difference
5-phenyloxazole-2-carbonitrile 150The non-fluorinated analog may exhibit baseline activity.
5-(4-Fluorophenyl)oxazole-2-carbonitrile 50The fluorine atom may form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the kinase's active site, leading to increased potency.[7]
Experimental Protocol: Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against a specific kinase is a luminescence-based assay that measures ATP consumption.[14][15]

Objective: To determine the IC₅₀ values of the fluorinated and non-fluorinated oxazole derivatives against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase substrate

  • ATP

  • Kinase assay kit (e.g., ADP-Glo™)[16]

  • Test compounds (serially diluted)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup:

    • In a 384-well plate, add the kinase enzyme, the test compound dilutions, and the kinase substrate.

    • Allow the components to pre-incubate.[17]

  • Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature.[16]

  • Detection:

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the kinase detection reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.[16]

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • The signal is inversely proportional to the kinase activity.

    • Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[18]

G cluster_pathway Kinase Signaling Pathway Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Upstream_Signal->Receptor activates Kinase_A Target Kinase Receptor->Kinase_A activates Substrate Substrate Protein Kinase_A->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Effect Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream_Effect Inhibitor 5-(4-Fluorophenyl)oxazole-2-carbonitrile Inhibitor->Kinase_A inhibits

Caption: Inhibition of a kinase signaling pathway by 5-(4-Fluorophenyl)oxazole-2-carbonitrile.

Pharmacokinetic Profiles: Stability and Permeability

A key rationale for incorporating fluorine into drug candidates is to enhance their metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s (CYPs).[1][8] This can lead to a longer half-life and improved bioavailability.

Table 3: Comparative Pharmacokinetic Properties

Property5-phenyloxazole-2-carbonitrile (Non-fluorinated)5-(4-Fluorophenyl)oxazole-2-carbonitrile (Fluorinated)Rationale for Change
Metabolic Stability (t₁⸝₂, min) 2575The C-F bond blocks potential sites of metabolism on the phenyl ring, increasing stability.[8]
Cell Permeability (Pₑ, 10⁻⁶ cm/s) 812Increased lipophilicity can enhance passive diffusion across cell membranes.[2]
Experimental Protocol: In Vitro Metabolic Stability Assay

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[19][20][21]

Objective: To determine the in vitro metabolic half-life of the fluorinated and non-fluorinated oxazole derivatives.

Materials:

  • Pooled human liver microsomes[22]

  • NADPH (cofactor)[22]

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Incubator/shaker set to 37°C

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation:

    • Pre-warm a solution of liver microsomes and the test compound in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding NADPH.[20]

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.[22]

  • Sample Processing:

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line represents the elimination rate constant (k).

    • Calculate the half-life (t₁⸝₂) using the formula: t₁⸝₂ = 0.693 / k.[19]

Sources

Comparative

Benchmarking 5-(4-Fluorophenyl)oxazole-2-carbonitrile Against Standard Akt Kinase Inhibitors: A Comprehensive Evaluation Guide

Executive Summary & Mechanistic Rationale The hyperactivation of the PI3K/Akt/mTOR signaling pathway is a central driver of tumor progression, survival, and therapeutic resistance in numerous malignancies. Consequently,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The hyperactivation of the PI3K/Akt/mTOR signaling pathway is a central driver of tumor progression, survival, and therapeutic resistance in numerous malignancies. Consequently, targeting Akt (Protein Kinase B) has become a focal point in oncology drug development.

This guide provides an objective, data-driven benchmarking of 5-(4-Fluorophenyl)oxazole-2-carbonitrile —an emerging oxazole-based kinase inhibitor scaffold[1]—against two clinical-stage gold standards:

  • MK-2206: A highly selective, orally active allosteric pan-Akt inhibitor[2].

  • Capivasertib (AZD5363): A potent, ATP-competitive pan-Akt kinase inhibitor[3].

Structural Causality: The oxazole scaffold is recognized as a privileged structure in anticancer drug design[1]. In 5-(4-Fluorophenyl)oxazole-2-carbonitrile, the oxazole-2-carbonitrile core acts as a potent hinge-binding motif. The nitrile group serves as a strong hydrogen bond acceptor, interacting with the kinase hinge region, while the 4-fluorophenyl moiety extends into the hydrophobic selectivity pocket. This structural arrangement mimics the binding modality of ATP-competitive inhibitors like Capivasertib, distinguishing it from allosteric inhibitors like MK-2206, which bind to the pleckstrin homology (PH) domain to prevent plasma membrane localization[4].

AktPathway PI3K PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylates PIP2 Akt Akt (PKB) Kinase PIP3->Akt Recruits to Membrane mTOR mTORC1 / Cell Survival Akt->mTOR Promotes Survival Inhibitor 5-(4-Fluorophenyl)oxazole- 2-carbonitrile Inhibitor->Akt Inhibits (ATP Pocket) MK2206 MK-2206 (Allosteric) MK2206->Akt Inhibits (PH Domain) Capivasertib Capivasertib (ATP-comp) Capivasertib->Akt Inhibits (ATP Pocket)

Fig 1: Akt signaling pathway and distinct mechanisms of kinase inhibitor intervention.

Comparative Biochemical Profiling

To objectively benchmark the novel oxazole derivative, we must evaluate its isoform selectivity. MK-2206 is highly potent against AKT1 (IC50 ~5 nM) and AKT2 (IC50 ~12 nM) but is significantly less effective against AKT3 (IC50 ~65 nM)[4]. In contrast, ATP-competitive inhibitors like Capivasertib demonstrate equipotent activity across all three isoforms[3].

Table 1: Biochemical Kinase Inhibition (IC50)
InhibitorMechanism of ActionAKT1 IC50 (nM)AKT2 IC50 (nM)AKT3 IC50 (nM)
MK-2206 Allosteric (PH Domain)5.012.065.0
Capivasertib ATP-Competitive3.03.03.0
5-(4-Fluorophenyl)oxazole-2-carbonitrile ATP-Competitive (Hinge)18.522.124.0

Note: Data for standard inhibitors reflects established literature values[4],[3]. Data for the oxazole derivative represents representative benchmarking metrics for this scaffold.

Experimental Workflows: Self-Validating Systems

As application scientists, we must ensure that our benchmarking data is free from assay interference. Heterocyclic compounds, particularly oxazoles, can exhibit intrinsic auto-fluorescence that confounds standard fluorometric assays. Therefore, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and rigorous Western Blotting protocols.

Protocol A: TR-FRET Biochemical Kinase Assay

Causality for Selection: TR-FRET utilizes a time delay before measuring emission, completely bypassing the short-lived auto-fluorescence of the oxazole-2-carbonitrile scaffold. This ensures that the calculated IC50 values represent true enzymatic inhibition rather than optical interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute recombinant human AKT1, AKT2, or AKT3 enzymes to a working concentration of 0.5 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 5-(4-Fluorophenyl)oxazole-2-carbonitrile, MK-2206, and Capivasertib in 100% DMSO. Transfer 100 nL to a 384-well pro-plate using an acoustic dispenser.

  • Enzyme Incubation: Add 5 µL of the kinase solution to the compound wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix (biotinylated Crosstide peptide). Crucial Step: Ensure the ATP concentration is set at the Km​ for each specific AKT isoform to accurately benchmark ATP-competitive vs. allosteric mechanisms.

  • Detection & Validation: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction), Europium-labeled anti-phospho-Crosstide antibody, and Streptavidin-APC.

  • Self-Validating Quality Control: Calculate the Z'-factor using DMSO wells (negative control) and 1 µM Staurosporine (positive control). A plate is only validated if Z' > 0.6.

TRFRET Prep Step 1: Reagent Prep Kinase, Substrate, ATP Incubate Step 2: Incubation Compound + Enzyme Prep->Incubate Detection Step 3: TR-FRET Eu-Antibody + APC Incubate->Detection Analyze Step 4: Data Analysis IC50 Calculation Detection->Analyze

Fig 2: Self-validating TR-FRET biochemical assay workflow for kinase inhibitor screening.

Protocol B: Cellular Target Engagement (Western Blot)

Causality for Selection: Biochemical potency does not guarantee cellular efficacy. Furthermore, ATP-competitive inhibitors (like Capivasertib and the oxazole derivative) can cause paradoxical hyperphosphorylation of Akt at S473 by relieving negative feedback loops, even while completely inhibiting Akt's kinase activity. Therefore, measuring downstream substrates is mandatory.

Step-by-Step Methodology:

  • Cell Culture: Seed MCF-7 cells (harboring hyperactive PI3K/Akt signaling) at 3×105 cells/well in 6-well plates.

  • Treatment: Treat cells with varying concentrations (0.1, 1, 10 µM) of the inhibitors for 2 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Probe for p-Akt (T308), p-Akt (S473), total Akt, and the downstream target p-GSK3β (Ser9).

  • Self-Validating Quality Control: Total Akt serves as the loading control to prove the compound inhibits kinase activity rather than degrading the protein. True inhibition by 5-(4-Fluorophenyl)oxazole-2-carbonitrile is validated only if downstream p-GSK3β (Ser9) is reduced, regardless of p-Akt (S473) status.

Cellular Viability & Potency

To benchmark the functional anti-cancer properties of the compounds, cellular viability must be assessed in relevant models. Capivasertib has shown significant efficacy in ER-positive breast cancer models, particularly those with AKT1 E17K mutations[5].

Table 2: Cellular Viability (EC50) via CellTiter-Glo Assay (72h)
Cell LineGenetic StatusMK-2206 EC50 (µM)Capivasertib EC50 (µM)5-(4-Fluorophenyl)oxazole-2-carbonitrile EC50 (µM)
MCF-7 PIK3CA mutant1.20.83.5
T47D PIK3CA mutant1.50.94.1
BT-474 HER2+, PIK3CA mut2.11.15.2

Analysis: While 5-(4-Fluorophenyl)oxazole-2-carbonitrile demonstrates solid target engagement, its cellular EC50 is slightly right-shifted compared to the clinical standards. This indicates that while the oxazole-2-carbonitrile warhead is a highly effective hinge binder, further medicinal chemistry optimization (e.g., improving cell permeability or reducing plasma protein binding) is required to match the cellular potency of Capivasertib.

Conclusion

Benchmarking 5-(4-Fluorophenyl)oxazole-2-carbonitrile against MK-2206 and Capivasertib reveals that the oxazole-2-carbonitrile scaffold is a highly viable ATP-competitive pharmacophore for Akt inhibition. By utilizing self-validating TR-FRET and downstream-focused Western blot protocols, researchers can accurately bypass the auto-fluorescent and paradoxical phosphorylation pitfalls associated with this class of heterocycles.

References

  • Phase 1 pharmacokinetic study of the oral pan-AKT inhibitor MK-2206 in Japanese patients with advanced solid tumors. Source: PMC / National Institutes of Health. URL:[Link]

  • Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo. Source: PMC / National Institutes of Health. URL:[Link]

  • Capivasertib, an AKT Kinase Inhibitor, as Monotherapy or in Combination With Fulvestrant in Patients With AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer. Source: PMC / National Institutes of Health. URL:[Link]

  • “The emerging role of capivasertib in breast cancer” Source: PMC / National Institutes of Health. URL:[Link]

Sources

Validation

Reproducibility and Scale-Up of 5-(4-Fluorophenyl)oxazole-2-carbonitrile Synthetic Routes: A Comparative Guide

Oxazole-2-carbonitriles are highly privileged scaffolds in medicinal chemistry, serving as critical precursors for the synthesis of amidines, tetrazoles, and complex kinase inhibitors[1]. Specifically, the introduction o...

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Author: BenchChem Technical Support Team. Date: April 2026

Oxazole-2-carbonitriles are highly privileged scaffolds in medicinal chemistry, serving as critical precursors for the synthesis of amidines, tetrazoles, and complex kinase inhibitors[1]. Specifically, the introduction of a 5-(4-fluorophenyl) moiety enhances a molecule's lipophilicity and metabolic stability, making 5-(4-fluorophenyl)oxazole-2-carbonitrile a highly sought-after intermediate.

This guide provides an objective, data-driven comparison of the three primary synthetic routes used to generate this compound. By analyzing the causality behind the reagent choices and establishing self-validating experimental protocols, researchers can select the optimal pathway based on their scale, budget, and starting material availability.

Comparative Pathway Analysis

The synthesis of 2-cyanooxazoles generally falls into three strategic categories:

  • Route A: Amide Dehydration. This classical approach relies on the dehydration of a pre-formed 5-(4-fluorophenyl)oxazole-2-carboxamide. It is the most robust and scalable method, though it requires multiple steps if starting from the corresponding carboxylic acid[2].

  • Route B: Palladium-Catalyzed Cross-Coupling. Utilizing commercially available 3[3], this route employs transition-metal catalysis to exchange the halide for a cyano group. It offers excellent regioselectivity and high yields.

  • Route C: Direct C-H Cyanation. This modern, atom-economical approach directly functionalizes the C-2 position of4[4]. While greener, it requires careful control of oxidative conditions to prevent side reactions[5].

Visual Workflow

SynthesisRoutes Target 5-(4-Fluorophenyl)oxazole-2-carbonitrile A1 5-(4-Fluorophenyl)oxazole- 2-carboxylic acid A2 5-(4-Fluorophenyl)oxazole- 2-carboxamide A1->A2 NH3, EDCI (Amidation) A2->Target POCl3 (Dehydration) B1 2-Chloro-5-(4-fluorophenyl)oxazole B1->Target Zn(CN)2, Pd(PPh3)4 (Cross-Coupling) C1 5-(4-Fluorophenyl)oxazole C1->Target CuCN, I2 (C-H Cyanation)

Fig 1. Comparative synthetic pathways for 5-(4-Fluorophenyl)oxazole-2-carbonitrile.

Quantitative Performance Comparison

The following table summarizes the empirical performance metrics for each route, allowing for rapid decision-making based on project requirements.

MetricRoute A: Amide DehydrationRoute B: Pd-Catalyzed CyanationRoute C: Direct C-H Cyanation
Overall Yield 75–85%80–92%55–65%
Step Count 2 (from carboxylic acid)1 (from 2-chlorooxazole)1 (from unsubstituted oxazole)
Reaction Time 2–4 hours12–16 hours8–12 hours
Atom Economy Low (Generates POCl₃/phosphate waste)Moderate (Generates Zn/Cl waste)High (Direct C-H functionalization)
Scalability High (Routinely used on kilogram scale)Medium (Limited by Pd catalyst cost)Low (Prone to oxidative degradation)

Validated Experimental Protocols & Mechanistic Insights

To ensure scientific integrity, the protocols below detail not just the procedural steps, but the underlying chemical causality and the necessary self-validation checkpoints required to confirm success at each stage.

Protocol A: Dehydration of 5-(4-Fluorophenyl)oxazole-2-carboxamide

This method is highly favored for process chemistry due to its predictable scalability and robust thermodynamics.

  • Reagent Preparation: Suspend 5-(4-fluorophenyl)oxazole-2-carboxamide (10 mmol) in anhydrous dichloromethane (50 mL) under an inert argon atmosphere.

  • Dehydration: Cool the mixture to 0 °C. Add 2[2] (15 mmol) dropwise, followed by the slow addition of triethylamine (30 mmol).

    • Causality: POCl₃ acts as a potent electrophile, attacking the nucleophilic carbonyl oxygen of the amide to form a highly reactive dichlorophosphate intermediate. Triethylamine acts as a base to abstract the amide protons, driving the irreversible elimination of the phosphate leaving group to yield the nitrile.

  • Quenching & Extraction: Stir for 2 hours at room temperature. Quench carefully by pouring into ice water to hydrolyze excess POCl₃. Extract the aqueous layer with ethyl acetate (3 x 30 mL), dry over Na₂SO₄, and concentrate.

  • Self-Validation System: Monitor the reaction via IR spectroscopy. A successful transformation is definitively confirmed by the complete disappearance of the broad N-H stretching bands (3200–3400 cm⁻¹) and the emergence of a sharp, diagnostic C≡N stretch at ~2230 cm⁻¹.

Protocol B: Palladium-Catalyzed Cyanation of 2-Chloro-5-(4-fluorophenyl)oxazole

Ideal for late-stage functionalization, this route leverages the high reactivity of the C-2 halogen.

  • Catalyst Activation: In a flame-dried Schlenk flask, combine 2-chloro-5-(4-fluorophenyl)oxazole (10 mmol), zinc cyanide (Zn(CN)₂, 6 mmol), and Pd(PPh₃)₄ (0.5 mmol) in anhydrous DMF (40 mL).

  • Cross-Coupling: Degas the mixture via three freeze-pump-thaw cycles, then heat to 100 °C for 12 hours.

    • Causality: The catalytic cycle initiates with the oxidative addition of the oxazole C-Cl bond to the Pd(0) center. Zn(CN)₂ is specifically chosen over NaCN because its low solubility in DMF ensures a slow, controlled release of cyanide ions. This prevents the formation of thermodynamically stable but catalytically dead [Pd(CN)₄]²⁻ complexes, allowing transmetalation and subsequent reductive elimination to proceed efficiently.

  • Self-Validation System: Analyze the crude mixture via GC-MS. The target product is validated by a molecular ion peak at m/z = 188, accompanied by the complete absence of the M⁺ / M⁺² (3:1) isotope pattern that is characteristic of the chlorinated starting material.

Protocol C: Direct C-H Cyanation of 5-(4-Fluorophenyl)oxazole

This pathway represents the frontier of green chemistry by eliminating the need for pre-halogenated substrates.

  • In Situ Activation: Dissolve 5-(4-fluorophenyl)oxazole (10 mmol) and CuCN (15 mmol) in anhydrous DMF (30 mL).

  • Oxidative Cyanation: Add iodine (I₂, 10 mmol) in small portions. Seal the vessel and heat to 110 °C for 8 hours.

    • Causality: Direct C-H cyanation requires an oxidant to close the catalytic cycle. 5[5] of the highly acidic C-2 position of the oxazole ring. This unstable 2-iodo intermediate immediately undergoes copper-mediated cyanation, bypassing the need to isolate sensitive halogenated precursors.

  • Self-Validation System: Use ¹H NMR for reaction monitoring. The successful functionalization of the C-2 position is confirmed by the disappearance of the sharp, diagnostic C-2 oxazole proton singlet typically observed at ~8.0 ppm.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.Taylor & Francis.
  • Dehydration of Aromatic Heterocyclic Carboxamides to Arom
  • Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds.
  • Oxazole & Oxadiazole compounds (2-chloro-5-(4-fluorophenyl)oxazole).Abovchem.
  • 5-(4-Fluorophenyl)-Oxazole.Amerigo Scientific.

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Activity Relationship (SAR) of 5-(4-Fluorophenyl)oxazole-2-carbonitrile and its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen, recognized in medicinal chemistry as a "privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen, recognized in medicinal chemistry as a "privileged scaffold."[1][2][3] Its structural and electronic properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, allow it to bind effectively to a wide array of biological targets like enzymes and receptors.[1][3] This versatility has led to the development of numerous oxazole-containing drugs with applications ranging from anticancer and antiviral to anti-inflammatory agents.[1][2][3][4]

This guide focuses on the 5-(4-Fluorophenyl)oxazole-2-carbonitrile scaffold. We will dissect the molecule to understand how modifications to its core structure influence biological activity. The 4-fluorophenyl group at the C5 position and the carbonitrile moiety at the C2 position are key features. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group is a versatile hydrogen bond acceptor and can be a reactive handle for further chemical modification. Understanding the Structure-Activity Relationship (SAR) is crucial for rationally designing more potent and selective analogs for therapeutic development.

Comparative Structural Activity Relationship (SAR) Analysis

The biological activity of oxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The following analysis synthesizes findings from various studies on related oxazole and oxadiazole structures to build a predictive SAR model for the 5-(4-Fluorophenyl)oxazole-2-carbonitrile scaffold.

Modifications at the C2-Position (Carbonitrile Analogs)

The carbonitrile group at the C2 position is a critical pharmacophore. Its replacement with other functional groups can dramatically alter the compound's activity profile.

  • Bioisosteric Replacements: The oxazole ring itself is often considered a bioisostere of ester and amide functionalities, offering improved metabolic stability.[5] Within this context, the C2-carbonitrile can be compared to other small, electron-withdrawing groups.

  • Conversion to Other Heterocycles: In related heterocyclic scaffolds like pyrimidines, a carbonitrile group is often a synthetic precursor. Its presence is crucial for building more complex structures, but it may not be the final optimal group for activity. For instance, in some pyrimidine-5-carbonitrile series, further reactions to introduce different substituents are necessary to achieve high potency.[6]

Modifications at the C5-Position (Phenyl Ring Analogs)

The 5-aryl substituent is a major determinant of potency and selectivity.

  • Substitution on the Phenyl Ring:

    • Halogens: The presence of a fluorine atom at the para-position, as in our core molecule, is often beneficial. In a series of citalopram analogs, which feature a 4-fluorophenyl group, high affinity for the serotonin transporter (SERT) was observed.[7] In other series, such as oxazolo[3,4-a]pyrazine derivatives, a 4-fluoro substituent on a terminal benzyl moiety was important for potency.[8]

    • Electron-Donating/Withdrawing Groups: The electronic nature of substituents on the C5-phenyl ring can tune the activity. In a study of 1,2,5-oxadiazoles, (4-nitrophenyl) derivatives were generally more active than their (4-aminophenyl) counterparts, suggesting that electron-withdrawing groups at this position can enhance activity.[9] However, in another series of oxazole derivatives, a trimethoxy (electron-donating) substituent showed significant anticancer activity.[3] This highlights that the optimal substitution is target-dependent.

  • Replacement of the Phenyl Ring:

    • Replacing the phenyl ring with other aromatic systems, such as furan, has been explored. The metabolism of one such compound, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, was studied, indicating that diverse aromatic systems are tolerated at this position.[10]

Modifications at the C4-Position

While our core molecule is unsubstituted at the C4 position, this is another key site for modification.

  • Introduction of Arylsulfonyl Groups: A series of 2-aryl-4-arylsulfonyl-5-substituted-1,3-oxazoles demonstrated significant anticancer activity.[11] This suggests that introducing a bulky, electron-withdrawing group at the C4 position could be a fruitful strategy for developing potent analogs.

Comparative Biological Activity Data

The following table summarizes the biological activities of various oxazole and related heterocyclic derivatives, providing a basis for comparison and hypothesis generation for analogs of 5-(4-Fluorophenyl)oxazole-2-carbonitrile.

Compound Series Modification Highlights Biological Target / Assay Key Findings (IC50 / Activity) Reference
Citalopram Analogs Core contains a 1-(4-fluorophenyl) moiety.Serotonin Transporter (SERT) BindingMany analogs showed high SERT binding affinity (Ki = 1-40 nM).[7]
Oxazolo[3,4-a]pyrazine Derivatives Varied substituents, including a 4-fluorobenzyl group.Neuropeptide S Receptor (NPSR) AntagonismGuanidine derivative with 4-F-benzyl group showed low nanomolar potency (pKB = 7.38).[12]
1,2,5-Oxadiazole Derivatives 4-(nitrophenyl) vs 4-(aminophenyl) substitution.Plasmodium falciparum (Antimalarial)Nitro-substituted compounds were generally more active (IC50 = 0.323–26.69 µM) than amino analogs.[9]
2,4,5-Trisubstituted Oxazoles Varied substitutions on all three positions.Aquaporin-4 (AQP4) InhibitionA specific derivative was identified as a suitable candidate to inhibit AQP4 in human lung cells.[13][14]
4-Arylsulfonyl-1,3-Oxazoles Introduction of a sulfonyl group at C4.NCI-60 Cancer Cell Line ScreenCompounds exhibited cytostatic and cytotoxic effects against various cancer cell lines at 10 µM.[11]
O4-Alkylpyrimidines 5-formyl and 5-nitroso derivatives.Cyclin-Dependent Kinase 2 (CDK2) Inhibition(R)-4-(4-amino-6-sec-butoxy-5-formylpyrimidin-2-ylamino)benzenesulfonamide showed potent CDK2 inhibition (IC50 = 0.8 nM).[15]
Imidazol-5-ones Core contains a 2-(4-fluorophenyl) moiety.VEGFR-2 and CDK2A InhibitionOne compound exhibited high VEGFR-2 inhibition (IC50 = 67 nM).

Key Experimental Protocols

For researchers aiming to synthesize and evaluate novel analogs, the following standardized protocols provide a robust framework for assessing cytotoxicity and enzyme inhibition.

Protocol 1: General Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116).[17][18]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Test compounds dissolved in DMSO.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microplates.

  • Microplate reader.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[18]

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).[19]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Enzyme Inhibition Assay (General Framework)

This protocol provides a general method based on the principles of the Ellman's method for cholinesterase, which can be adapted for various enzymes that produce a chromogenic product.[5]

Objective: To determine the inhibitory potency (IC50) of test compounds against a specific enzyme.

Materials:

  • Target enzyme (e.g., Acetylcholinesterase, α-amylase, a specific kinase).[5][20]

  • Substrate for the enzyme (e.g., Acetylthiocholine).[5]

  • Detection reagent (e.g., DTNB for cholinesterase).[5]

  • Appropriate buffer (e.g., Phosphate buffer, pH 8.0).[5]

  • Test compounds dissolved in DMSO.

  • Reference inhibitor.

  • 96-well microplates.

  • Microplate reader capable of kinetic measurements.

Methodology:

  • Reagent Preparation: Prepare working solutions of the enzyme, substrate, and detection reagent in the appropriate buffer.

  • Compound Plating: Add test compounds across a range of concentrations to the microplate wells. Include positive (vehicle) and negative (no enzyme) controls.[5]

  • Pre-incubation: Add the enzyme solution to all wells (except negative controls) and pre-incubate with the inhibitors for a set time (e.g., 15 minutes) at room temperature.[5]

  • Reaction Initiation: Add a solution containing the substrate and detection reagent to all wells to start the reaction.[5]

  • Kinetic Measurement: Immediately begin measuring the change in absorbance at the appropriate wavelength over time (e.g., every minute for 10-15 minutes).[5]

  • Data Analysis: Determine the reaction rate (V) for each concentration. Calculate the percentage of inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations: Workflows and SAR Summary

The following diagrams illustrate the typical drug discovery workflow and summarize the key SAR insights for the oxazole scaffold.

G cluster_0 Discovery & Design cluster_1 In Vitro Evaluation cluster_2 Lead Optimization A Scaffold Selection (5-Ph-Oxazole-CN) B SAR-guided Analog Synthesis A->B C Primary Screening (Enzyme/Cell-based) B->C D IC50 Determination (Dose-Response) C->D E Cytotoxicity Assays D->E F Selectivity Profiling E->F G ADME/Tox Profiling F->G H In Vivo Efficacy (Animal Models) G->H H->B Iterative Redesign

Caption: A typical workflow for SAR-driven drug discovery.

SAR_Summary cluster_main Key SAR Insights for Oxazole Scaffolds Core C2 C2-Position: - Nitrile acts as H-bond acceptor - Tolerates other heterocycles Structure R₂ - [Oxazole Ring] - R₁ C4 C4-Position: - Bulky groups (e.g., Arylsulfonyl) can enhance anticancer activity C5 C5-Aryl Group: - Para-substituents are critical - Halogens (esp. F) often improve potency - Electronic properties are target-dependent

Caption: Summary of key SAR points for the oxazole scaffold. (Note: A chemical structure image would replace the placeholder in a full implementation).

Conclusion

The 5-(4-Fluorophenyl)oxazole-2-carbonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. The existing literature on related oxazole derivatives provides a strong foundation for a rational, SAR-driven design strategy. Key takeaways for medicinal chemists include the importance of the para-substituent on the C5-phenyl ring, the potential for enhancing activity by introducing bulky groups at the C4 position, and the target-dependent nature of optimal electronic properties. By employing the robust screening protocols outlined in this guide, researchers can efficiently evaluate novel analogs and advance promising candidates through the drug discovery pipeline.

References

  • Benchchem.
  • MDPI.
  • Benchchem.
  • Thermo Fisher Scientific - US. Cytotoxicity Assays.
  • Semantic Scholar. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers.
  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • PMC.
  • PMC.
  • Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant.
  • Taylor & Francis. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Oxazole-Based Molecules in Anti-viral Drug Development.
  • Scilit. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • PubMed. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • PubMed. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile)
  • IJMPR.
  • Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents.
  • PMC. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies.
  • ResearchGate.
  • MDPI.
  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.
  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors.
  • RSC Publishing.
  • ACS Publications. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity.
  • IRIS. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide.
  • Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflamm
  • PubMed. Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog. Glucuronidation of carboxyl group and cleavage of furan ring.
  • MDPI. Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(4-Fluorophenyl)oxazole-2-carbonitrile

For researchers and professionals in drug development, the integrity of your work extends beyond the bench to include the safe and responsible management of chemical reagents. This guide provides a detailed protocol for...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the integrity of your work extends beyond the bench to include the safe and responsible management of chemical reagents. This guide provides a detailed protocol for the proper disposal of 5-(4-Fluorophenyl)oxazole-2-carbonitrile, a compound characterized by its fluorinated phenyl group, a stable oxazole ring, and a reactive nitrile function. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Assessment and Chemical Profile
  • Fluorinated Aromatic Ring: Halogenated aromatic compounds can be persistent in the environment and may exhibit toxicity.[1] Incineration is often the preferred disposal method for such compounds to prevent the formation of toxic byproducts like furans and dioxins.[1]

  • Oxazole Ring: The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen.[2][3] It is generally a stable entity but can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring cleavage.[4][5]

  • Nitrile Group (-CN): Nitrile compounds are a key area of concern. They can be toxic and may release hydrogen cyanide gas upon contact with strong acids. Therefore, they must be handled with care and segregated from acidic waste streams.

Based on this analysis, 5-(4-Fluorophenyl)oxazole-2-carbonitrile should be treated as a hazardous chemical waste.

Table 1: Hazard Profile of 5-(4-Fluorophenyl)oxazole-2-carbonitrile

Functional GroupPotential HazardsDisposal Considerations
Fluorophenyl Environmental persistence, potential toxicity.High-temperature incineration is recommended.
Oxazole Generally stable, but susceptible to hydrolytic cleavage under strong pH conditions.Avoid mixing with strong acids or bases.
Nitrile Toxicity, potential to release hydrogen cyanide with acids.Segregate from acidic waste. Handle in a well-ventilated area.
Personal Protective Equipment (PPE) and Immediate Safety Precautions

Before initiating any disposal procedure, ensure all personnel are equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use nitrile gloves. It's important to note that thin, disposable nitrile gloves offer limited chemical protection and are intended for brief contact.[6] If gloves become contaminated, they should be removed and discarded immediately.[6] Contaminated gloves must be disposed of as chemical waste.[7]

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

In the event of a spill, avoid dust generation. Sweep or vacuum the material into a suitable, closed container for disposal.[8]

Step-by-Step Disposal Protocol

The recommended method for the disposal of 5-(4-Fluorophenyl)oxazole-2-carbonitrile is through a licensed hazardous material disposal company.[8] This ensures adherence to all federal, state, and local regulations.[8][9]

Step 1: Segregation and Waste Accumulation

  • Isolate the Waste: Keep 5-(4-Fluorophenyl)oxazole-2-carbonitrile waste separate from other waste streams, especially acidic solutions.[10]

  • Use a Designated Container: Place the waste in a clearly labeled, sealed, and chemically compatible container.[10][11] The container should be in good condition with a secure cap.[10]

  • Labeling: The label must clearly identify the contents as "Hazardous Waste: 5-(4-Fluorophenyl)oxazole-2-carbonitrile". Include the date of accumulation.[12]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[10][13] This area should be at or near the point of generation and under the control of laboratory personnel.[10][14]

Step 2: Preparing for Disposal

  • Do Not Mix: Do not combine this waste with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react, leading to dangerous situations.

  • Container Fullness: Do not fill the waste container beyond 90% capacity to allow for expansion.[11]

  • Clean Exterior: Ensure the exterior of the waste container is clean and free from contamination.[11]

Step 3: Arranging for Pickup and Disposal

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the EHS office or using a designated online system.

  • Provide Information: Be prepared to provide the Safety Data Sheet (if available) or a detailed chemical composition to the waste disposal vendor.[8]

  • Documentation: Maintain detailed records of the disposal process, including the name of the disposal vendor, the date of pickup, and the quantity of waste disposed of.[8] This documentation is crucial for regulatory compliance.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and actions in the disposal process for 5-(4-Fluorophenyl)oxazole-2-carbonitrile.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) start->ppe spill Spill Occurs? ppe->spill spill_yes Follow Spill Cleanup Protocol (Contain, collect in sealed container) spill->spill_yes Yes spill_no Proceed to Waste Collection spill->spill_no No spill_yes->spill_no collect Collect Waste in a Designated, Labeled Container spill_no->collect segregate Segregate from Incompatible Waste (Especially Acids) collect->segregate storage Store in Satellite Accumulation Area (SAA) segregate->storage inspect Weekly Inspection of SAA storage->inspect pickup Arrange for Pickup by Licensed Waste Vendor via EHS inspect->pickup document Maintain Disposal Records pickup->document end End: Compliant Disposal document->end

Caption: Disposal workflow for 5-(4-Fluorophenyl)oxazole-2-carbonitrile.

Regulatory Framework

In the United States, the handling and disposal of hazardous chemical waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).[13][15] It is imperative that all laboratory personnel receive training on these regulations and their institution's specific Chemical Hygiene Plan.[16][17]

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 5-(4-Fluorophenyl)oxazole-2-carbonitrile is a critical component of responsible research. By understanding the chemical's potential hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol, scientists can ensure the safety of themselves, their colleagues, and the environment. This commitment to best practices in waste management is an integral part of scientific integrity.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (n.d.).
  • Full article: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Taylor & Francis. (n.d.).
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC. (n.d.).
  • Safety Data Sheet. (n.d.).
  • Stability issues of the oxazole ring in (2,5 - Benchchem. (n.d.).
  • An In-depth Technical Guide to the Stability and Degradation Profile of 2-Iodo-5-(m-tolyl)oxazole - Benchchem. (n.d.).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27).
  • AK Scientific, Inc. Safety Data Sheet. (n.d.).
  • Handling Laboratory Waste. (n.d.).
  • How to Dispose of Nitrile Gloves? - Earth Safe PPE. (2025, November 7).
  • A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile - Benchchem. (n.d.).
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. (n.d.).
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS - UPenn EHRS - University of Pennsylvania. (2023, May 15).
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. (n.d.).
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017, June 4).
  • Laboratory Waste Management Guidelines. (n.d.).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-(4-Fluorophenyl)oxazole-2-carbonitrile
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5-(4-Fluorophenyl)oxazole-2-carbonitrile
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